molecular formula C26H33FO7 B14788342 Medroxyprogesterone 17-acetate;MPA

Medroxyprogesterone 17-acetate;MPA

Cat. No.: B14788342
M. Wt: 476.5 g/mol
InChI Key: GTECTIGXIMGLJQ-RPIKKDGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medroxyprogesterone 17-acetate;MPA is a useful research compound. Its molecular formula is C26H33FO7 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33FO7

Molecular Weight

476.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1

InChI Key

GTECTIGXIMGLJQ-RPIKKDGXSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C

Origin of Product

United States

Foundational & Exploratory

Technical Advisory: High-Dose Medroxyprogesterone Acetate and Meningioma Risk

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic & Epidemiological Analysis[1][2][3]

Part 1: Executive Summary

In March 2024, a pivotal national case-control study by Roland et al. (EPI-PHARE) published in The BMJ fundamentally altered the safety profile of high-dose progestogens. The study identified a 5.55-fold increased risk of intracranial meningioma associated with the prolonged use of injectable medroxyprogesterone acetate (MPA).[1][2][3]

This finding triggered an immediate regulatory review by the European Medicines Agency (EMA) Pharmacovigilance Risk Assessment Committee (PRAC), culminating in September 2024 with new contraindications. For drug development professionals, this establishes a critical safety signal: progestogenic potency and cumulative exposure duration are direct variables in meningeal tumorigenesis.

This guide dissects the causal mechanism, the epidemiological data, and the necessary preclinical screening protocols to de-risk future progestogen assets.

Part 2: Mechanistic Architecture
The Progesterone Receptor (PR) Axis in Meningioma[4][5]

Meningiomas are hormone-sensitive neoplasms. Approximately 60-80% of meningiomas express Progesterone Receptors (PR) , specifically the PR-A and PR-B isoforms, while often lacking Estrogen Receptors (ER).

Causality Statement: The association is not idiosyncratic but pharmacodynamic. High-dose MPA acts as a potent agonist at the PR. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. It binds to Progesterone Response Elements (PREs) in the promoter regions of target genes, driving the transcription of growth factors (e.g., VEGF, EGF) and anti-apoptotic proteins (e.g., Bcl-2), leading to clonal expansion of meningeal cells.

Diagram 1: Molecular Pathogenesis of MPA-Induced Meningioma

MPA_Mechanism MPA High-Dose MPA (Exogenous Ligand) PR_Cyto Cytosolic PR (Chaperone-bound) MPA->PR_Cyto High Affinity Binding Complex MPA-PR Complex (Dimerization) PR_Cyto->Complex HSP Dissociation Nucleus Nuclear Translocation Complex->Nucleus PRE Binding to PRE (Promoter Region) Nucleus->PRE Transcription Gene Transcription (VEGF, Bcl-2, EGFR) PRE->Transcription Co-activator Recruitment Proliferation Meningeal Cell Proliferation Transcription->Proliferation Tumorigenesis

Caption: Pharmacodynamic cascade showing MPA-driven activation of nuclear Progesterone Receptors (PR), leading to transcriptional upregulation of mitogenic factors in meningeal tissue.

Part 3: The 2024 Pivotal Data (Roland et al.)[8][9]

The study utilized the French National Health Data System (SNDS), matching 18,061 meningioma cases with 90,305 controls.[6] The rigor of this study lies in its "positive control" validation: it confirmed known risks (cyproterone acetate) to validate the detection method before analyzing MPA.

Key Quantitative Findings (Table 1)

ProgestogenFormulationExposure DefinitionOdds Ratio (95% CI)Risk Level
Medroxyprogesterone Acetate Injectable (150mg) > 1 year 5.55 (2.27 to 13.56) High
MedrogestoneOral (5mg)> 1 year3.49 (2.38 to 5.10)High
PromegestoneOral (0.125/0.5mg)> 1 year2.39 (1.85 to 3.[3]09)Moderate
LevonorgestrelIUD (52mg)> 1 year0.94 (0.86 to 1.04)No Excess
ProgesteroneOral/Vaginal> 1 year0.99 (0.92 to 1.07)No Excess

Diagram 2: Epidemiological Study Workflow (SNDS Database)

Study_Design Source SNDS Database (108,366 Women) Cases Cases (n=18,061) Intracranial Surgery for Meningioma Source->Cases Controls Controls (n=90,305) Matched 1:5 (Age, Residence) Source->Controls Exposure Exposure Analysis (Dispensation records) Cases->Exposure Controls->Exposure Regression Conditional Logistic Regression Exposure->Regression >1 Year Use Outcome Odds Ratio Calculation (Risk Assessment) Regression->Outcome

Caption: Workflow of the Roland et al. 2024 study, utilizing a matched case-control design within the French National Health Data System to isolate progestogen exposure risks.

Part 4: Regulatory & Clinical Protocols[11]

Following the September 2024 EMA PRAC review, the following protocols are now standard for high-dose MPA (e.g., Depo-Provera).

1. Clinical Management Algorithm
  • Contraindication: Do not prescribe high-dose MPA to patients with a history of meningioma.[1][7][8][9][10]

  • Monitoring: Patients on high-dose MPA must be monitored for symptoms (vision changes, hearing loss, anosmia).

  • Discontinuation: If meningioma is diagnosed, treatment must be stopped immediately.

  • Oncological Exception: For oncological indications (e.g., endometrial cancer), the benefit-risk balance may still favor MPA, but strict vigilance is required.

2. Preclinical De-Risking Protocol (For Drug Developers)

To avoid late-stage attrition, new progestogenic compounds must undergo specific receptor profiling.

Protocol: PR Transactivation & Proliferation Assay

  • Objective: Quantify the mitogenic potential of a new NCE (New Chemical Entity) on meningeal cells relative to MPA.

  • Step 1 (Binding Affinity): Perform competitive radioligand binding assays using human recombinant PR-A and PR-B.

  • Step 2 (Functional Potency):

    • Cell Line: Use T47D (PR+) or primary meningioma cell cultures.

    • Reporter: Luciferase reporter gene linked to a PRE (Progesterone Response Element).

    • Readout: Measure luminescence (transcriptional activity) at varying concentrations (EC50).

  • Step 3 (Proliferation):

    • Incubate meningioma cells with NCE for 72 hours.

    • Assay: BrdU incorporation or CellTiter-Glo.

    • Threshold: If NCE induces proliferation >50% of MPA control, flag for potential meningioma risk.

References
  • Roland N, et al. (2024).[3][11][12][13] Use of progestogens and the risk of intracranial meningioma: national case-control study. The BMJ.[1][2][3][12][14] Available at: [Link][1][3][11]

  • European Medicines Agency (EMA). (2024).[9][10] Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 2-5 September 2024. Available at: [Link][9]

  • Pfizer/AIFA. (2024). Direct Healthcare Professional Communication: Medroxyprogesterone acetate and risk of meningioma. Available at: [Link]

  • Watts, K. (2024). Prolonged Use of Progestogens May Raise Risk for Intracranial Meningioma.[1][7][8][2][6][10][14][15] HealthDay/CheckRare. Available at: [Link]

Sources

An In-Depth Technical Guide to Medroxyprogesterone Acetate: Molecular and Structural Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of medroxyprogesterone acetate (MPA), a synthetic progestin of significant clinical and research interest. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, structural analysis, and bioanalytical methodologies essential for rigorous scientific investigation. Our focus extends beyond mere data presentation to offer insights into the causality behind experimental choices, ensuring a self-validating approach to the protocols described.

Introduction: The Scientific Profile of Medroxyprogesterone Acetate

Medroxyprogesterone acetate is a synthetic derivative of progesterone, a naturally occurring steroid hormone.[1] First approved for medical use in 1959, MPA has become a widely utilized therapeutic agent in various clinical contexts.[2][3] It is commonly administered as a long-acting injectable contraceptive (Depo-Provera), a component of menopausal hormone therapy, and for the management of conditions such as endometriosis and certain types of cancer.[2][4]

From a mechanistic standpoint, MPA exerts its biological effects primarily by binding to and activating the progesterone receptor.[5] This interaction modulates gene expression in target tissues, leading to the inhibition of gonadotropin secretion from the pituitary gland.[5][6] The suppression of gonadotropins, in turn, prevents follicular maturation and ovulation, forming the basis of its contraceptive efficacy.[2][4][5] MPA also induces changes in the endometrium and cervical mucus, further contributing to its contraceptive action.[4][5]

Core Molecular and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The molecular formula of medroxyprogesterone acetate is C₂₄H₃₄O₄.[3][7][8] Its structure is that of an acetate ester formed from the condensation of the 17α-hydroxy group of medroxyprogesterone with acetic acid.[1][7] This modification enhances its progestational activity and metabolic stability compared to native progesterone.

Chemical Structure

The chemical structure of medroxyprogesterone acetate is fundamental to its biological activity. The steroid nucleus, common to all progestins, provides the foundational scaffold for interaction with the progesterone receptor. The specific substitutions at the C6 and C17 positions are critical for its enhanced potency and pharmacokinetic profile.

Medroxyprogesterone_Acetate_Structure cluster_steroid Medroxyprogesterone Acetate (MPA) MPA_structure MPA_structure

Caption: Chemical structure of Medroxyprogesterone Acetate.

Physicochemical Properties

The physicochemical properties of MPA dictate its behavior in both in vitro and in vivo systems, influencing everything from solubility in experimental buffers to its absorption and distribution in biological systems. These key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 386.52 g/mol [1][8][9][10]
Molecular Formula C₂₄H₃₄O₄[3][7][8]
IUPAC Name [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[7]
CAS Number 71-58-9[8][9]
Melting Point 200-210 °C[11]
Appearance White to off-white, odorless crystalline powder[7][11]
Solubility Insoluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol.[1][7][11]
Protein Binding Approximately 86-90%, primarily to albumin[12]
Biological Half-Life Oral: 40-60 hours; Intramuscular: ~50 days[2][7]

Analytical Methodologies for Quantification and Characterization

Accurate and precise quantification of MPA in various matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Tandem mass spectrometry coupled with chromatographic separation is considered the gold standard for steroid analysis due to its high sensitivity and specificity.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MPA in Human Plasma

The following protocol outlines a robust and validated method for the quantification of MPA in human plasma, a common requirement in clinical and preclinical research. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Principle: This method employs liquid-liquid extraction to isolate MPA from the complex plasma matrix, followed by chromatographic separation using a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This approach offers high selectivity by monitoring specific precursor-to-product ion transitions for MPA.[14][15]

LC_MS_MS_Workflow Sample_Collection 1. Plasma Sample Collection (0.5 mL serum) Internal_Standard 2. Internal Standard Spiking (e.g., deuterated MPA) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction (e.g., with pentane) Internal_Standard->Extraction Evaporation 4. Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Reconstitution 5. Reconstitution (in mobile phase) Evaporation->Reconstitution Injection 6. LC-MS/MS Injection Reconstitution->Injection Separation 7. Chromatographic Separation (C18 reverse-phase column) Injection->Separation Detection 8. Mass Spectrometric Detection (ESI+, Triple Quadrupole) Separation->Detection Quantification 9. Data Analysis & Quantification Detection->Quantification

Caption: A typical LC-MS/MS workflow for Medroxyprogesterone Acetate analysis.

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Step 1.1: To 0.5 mL of human plasma in a glass centrifuge tube, add 10 µL of an internal standard working solution (e.g., deuterated MPA). The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise quantification.[15]

    • Step 1.2: Add 4 mL of pentane. Vortex vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of the nonpolar MPA into the organic phase.[15]

    • Step 1.3: Centrifuge at 1250 x g for 5 minutes to separate the aqueous and organic layers.[15]

    • Step 1.4: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the extraction solvent.

    • Step 1.5: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60% methanol in water with 0.1% formic acid).[15] This ensures the sample is in a solvent compatible with the initial chromatographic conditions.

  • Chromatographic Separation (HPLC):

    • Step 2.1: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for hydrophobic molecules like MPA.[15]

    • Step 2.2: Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) methanol.[15] A typical gradient might start at 60% B, ramp to 90% B, followed by a wash and re-equilibration. The gradient allows for efficient separation of MPA from other endogenous plasma components. The formic acid aids in the protonation of the analyte, which is beneficial for positive ion ESI.

  • Mass Spectrometric Detection (MS/MS):

    • Step 3.1: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[14]

    • Step 3.2: Use a triple quadrupole mass analyzer set to Selected Reaction Monitoring (SRM) mode. This highly selective mode monitors a specific precursor ion (the protonated MPA molecule) and its characteristic product ion, significantly reducing background noise and improving the limit of quantification.[16]

    • Step 3.3: The specific precursor/product ion transitions for MPA would need to be optimized by infusing a standard solution into the mass spectrometer.

  • Quantification:

    • Step 4.1: Construct a calibration curve by analyzing a series of known concentrations of MPA in a blank matrix (e.g., stripped serum).[15]

    • Step 4.2: The concentration of MPA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This technical guide has provided a detailed analysis of the molecular weight, chemical structure, and key physicochemical properties of medroxyprogesterone acetate. Furthermore, a comprehensive and field-proven protocol for the quantification of MPA in human plasma using LC-MS/MS has been presented, with a focus on the scientific rationale behind each step. The provided information and methodologies are intended to serve as a valuable resource for researchers and scientists in the field of drug development and analysis, fostering a deeper understanding of this important therapeutic agent.

References

  • PubChem. (n.d.). Medroxyprogesterone Acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • AA Pharma. (2025, March 12). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAA-MEDROXY Medroxyprogesterone Acetate Tablets. Retrieved from [Link]

  • NIST. (n.d.). Medroxyprogesterone acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate? Patsnap Synapse. Retrieved from [Link]

  • WebMD. (2024, December 21). Medroxyprogesterone (Provera, Depo-Provera, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Medroxyprogesterone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of medroxyprogesterone acetate. NCI Drug Dictionary. Retrieved from [Link]

  • Wikipedia. (n.d.). Medroxyprogesterone acetate. Retrieved from [Link]

  • StatPearls. (2024, February 29). Medroxyprogesterone. NCBI Bookshelf. Retrieved from [Link]

  • protocols.io. (2024, February 6). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Retrieved from [Link]

  • ResearchGate. (n.d.). Steroidomics workflow. Mass spectrometry analysis of steroids requires... [Image]. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: MEDROXYPROGESTERONE ACETATE (CHEMBL717). ChEMBL. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of medroxyprogesterone acetate. Eureka. Retrieved from [Link]

  • Hu, X., et al. (n.d.). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chemical Shift Assignments for MPA and Its Metabolite M2 by Analysis of Their 2D NMR Spectra [Table]. Retrieved from [Link]

  • PubMed. (1964). Synthesis of [1,2-3H2]medroxyprogesterone acetate... Biochemical Journal. Retrieved from [Link]

  • USP. (2025, February 15). Medroxyprogesterone Acetate. Retrieved from [Link]

  • MDPI. (2025, May 22). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]

  • FDA. (n.d.). Screen for Steroids using Gas Chromatography-Mass Spectrometry. Laboratory Information Bulletin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911233A - Synthesis method of medroxyprogesterone acetate.
  • J-STAGE. (n.d.). Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • J-STAGE. (2025, August 5). Structure Elucidation of Major Metabolites from Medroxyprogesterone Acetate by P450. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Medroxyprogesterone Acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Medroxyprogesterone acetate (CAS 71-58-9). Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Medroxyprogesterone Acetate Tablets. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Medroxyprogesterone. Retrieved from [Link]

  • Google Patents. (n.d.). CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome.
  • GenMed. (2002, July 15). Medroxyprogesterone Acetate Tablets USP - PRODUCT MONOGRAPH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. Retrieved from [Link]

  • OMICS International. (2014, January 13). Medroxyprogesterone Acetate and Progesterone Measurement in Human Serum: Assessments of Contraceptive Efficacy. Retrieved from [Link]

  • USP-NF. (n.d.). Medroxyprogesterone Acetate - USP-NF ABSTRACT. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Investigating the Effects of Medroxyprogesterone Acetate (MPA) on MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Complex Role of a Synthetic Progestin in Breast Cancer

Medroxyprogesterone acetate (MPA) is a synthetic progestin, a compound that mimics the action of the natural hormone progesterone.[1][2] It is widely used in clinical settings for hormone replacement therapy and as a second-line hormonal treatment for metastatic breast cancer.[3] Its mechanism of action is primarily mediated through its binding to the progesterone receptor (PR), a nuclear hormone receptor that regulates gene transcription to influence cellular processes.[1]

The MCF-7 human breast cancer cell line serves as a cornerstone for in vitro breast cancer research.[4] These cells are characterized by their expression of both estrogen receptors (ER) and progesterone receptors (PR), making them an ideal model system for studying the effects of hormone-based therapies.[5][6] The interaction of MPA with MCF-7 cells is multifaceted. While its primary target is the PR, MPA also exhibits a high affinity for the androgen receptor (AR) and the glucocorticoid receptor, which can lead to a complex cascade of cellular events.[3][7][8] Research has shown that MPA can inhibit the proliferation of breast cancer cells, often by inducing an arrest in the G1 phase of the cell cycle.[9][10] This application note provides a detailed guide for culturing MCF-7 cells and systematically investigating the cellular and molecular responses to MPA treatment.

Core Principles and Mechanistic Overview

MPA's effects on MCF-7 cells are not limited to a single pathway. Upon binding to its cognate receptors (PR and AR), MPA modulates the expression of genes involved in cell cycle progression and apoptosis. This interaction can lead to a reduction in key proteins like cyclin D1 and the dephosphorylation of the retinoblastoma protein (pRb), ultimately causing cells to accumulate in the G1 phase.[9] Furthermore, MPA has been shown to influence critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and resistance to therapy.[11][12][13] Understanding these interactions is crucial for elucidating the full spectrum of MPA's activity in hormone-responsive breast cancer.

MPA Signaling in MCF-7 Cells

MPA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K MAPK_Pathway MAPK/ERK Pathway Growth_Factors->MAPK_Pathway MPA MPA PR Progesterone Receptor (PR) MPA->PR AR Androgen Receptor (AR) MPA->AR Gene_Transcription Target Gene Transcription PR->Gene_Transcription AR->Gene_Transcription Akt Akt PI3K->Akt Akt->Gene_Transcription Influences MAPK_Pathway->Gene_Transcription Influences Cell_Cycle_Proteins Cyclin D1, p21 Gene_Transcription->Cell_Cycle_Proteins Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation

Caption: MPA binds to PR and AR, initiating nuclear translocation and gene transcription, which cross-talks with PI3K/Akt and MAPK pathways to regulate proliferation and apoptosis.

Materials and Reagents

  • Cells: MCF-7 (ATCC® HTB-22™ or equivalent)

  • Base Medium: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements:

    • 10% Fetal Bovine Serum (FBS), heat-inactivated

    • 0.01 mg/mL human recombinant insulin[4][5]

    • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

    • 1% Non-Essential Amino Acids (NEAA)

    • 1 mM Sodium Pyruvate

  • For Hormone Starvation: Phenol red-free medium and charcoal/dextran-stripped FBS

  • Reagents:

    • Medroxyprogesterone Acetate (MPA), powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺-free

  • Equipment & Consumables:

    • T-25 or T-75 cell culture flasks

    • 6-well, 24-well, and 96-well tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • Serological pipettes, pipette tips, conical tubes

Detailed Experimental Protocols

Protocol 1: Standard Culture of MCF-7 Cells

MCF-7 cells are adherent and grow in clusters, often appearing as islands at low density and forming a monolayer at confluency.[6] They have a relatively slow doubling time of 30-40 hours.[4]

1.1 Thawing Cryopreserved Cells:

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

  • Quickly thaw the cryovial of MCF-7 cells in a 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[14]

  • Disinfect the vial with 70% ethanol before opening in a laminar flow hood.

  • Transfer the cell suspension dropwise into the prepared 15 mL tube to minimize osmotic shock.[15]

  • Centrifuge the cells at 200-300 x g for 3-5 minutes.[14][15]

  • Aspirate the supernatant containing the cryoprotectant (DMSO).

  • Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete medium and transfer to a T-75 flask.

  • Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove any remaining dead cells and residual DMSO.

1.2 Routine Maintenance and Subculture:

  • Change the culture medium every 2-3 days.[5]

  • When cells reach 80-85% confluency, they are ready for subculturing.[14] Do not allow cells to become over-confluent as this can negatively impact their health.

  • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL (for a T-75 flask) of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells begin to detach.[5] Gently tap the side of the flask to dislodge the cells.

  • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200-300 x g for 3-5 minutes.

  • Aspirate the supernatant and resuspend the pellet in fresh medium.

  • Perform a cell count and seed new flasks at a subcultivation ratio of 1:2 to 1:4.[5]

Protocol 2: Preparation of MPA Stock and Working Solutions
  • MPA Stock Solution (e.g., 10 mM):

    • Calculate the mass of MPA powder needed to make a 10 mM stock solution in DMSO.

    • Under sterile conditions, dissolve the MPA powder in the calculated volume of cell culture-grade DMSO. Ensure it is fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the MPA stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 1 nM to 1 µM).

    • Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest MPA concentration used (e.g., 0.1% DMSO). This ensures that any observed effects are due to MPA and not the solvent.

Protocol 3: General Workflow for MPA Treatment

MPA_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Start Start with Healthy, Log-Phase MCF-7 Culture Seed Seed Cells into Multi-well Plates Start->Seed Attach Incubate 24h for Attachment Seed->Attach Starve Hormone Starvation (Charcoal-stripped FBS) 48-72h (Optional) Attach->Starve Treat Replace Medium with MPA or Vehicle Control Starve->Treat Incubate Incubate for Desired Time (24, 48, 72h) Treat->Incubate Harvest Harvest Cells (Lysate, Fixation, etc.) Incubate->Harvest Assay1 Proliferation Assay (MTT / WST-1) Harvest->Assay1 Assay2 Apoptosis Assay (Annexin V / PI) Harvest->Assay2 Assay3 Cell Cycle Analysis (PI Staining) Harvest->Assay3 Assay4 Western Blot (p-Akt, p-ERK, etc.) Harvest->Assay4

Caption: Experimental workflow for MPA treatment of MCF-7 cells, from initial cell seeding to various endpoint analyses.

  • Cell Seeding: Trypsinize and count MCF-7 cells as described in Protocol 1.2. Seed cells into the appropriate culture plates at a predetermined density.

  • Acclimatization: Incubate the plates for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Hormone Starvation (Recommended): To isolate the effects of MPA, it is best to remove confounding hormones from the serum. Aspirate the complete medium and replace it with a phenol red-free medium supplemented with charcoal/dextran-stripped FBS. Incubate for 48-72 hours.[16]

  • Treatment: After starvation (or acclimatization), carefully remove the medium and replace it with fresh medium containing the desired final concentrations of MPA or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Quantitative Experimental Parameters

The optimal parameters can vary based on experimental goals. The following table provides validated starting points.

Parameter96-Well Plate6-Well PlateApplication
Seeding Density 5,000 - 10,000 cells/well200,000 - 300,000 cells/wellProliferation, Viability[17][18]
Medium Volume 100 - 200 µL2 mLStandard Culture
MPA Concentration Range 10⁻¹⁰ M to 10⁻⁶ M (100 pM to 1 µM)10⁻¹⁰ M to 10⁻⁶ M (100 pM to 1 µM)Dose-Response Studies[9][10]
Incubation Time 24, 48, 72 hours24, 48, 72 hoursTime-Course Experiments
Vehicle Control ≤ 0.1% DMSO≤ 0.1% DMSOMatched to highest MPA dose

Protocols for Assessing Cellular Response

Protocol 4: Cell Proliferation/Viability (MTT Assay)

This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell viability.

  • Seed and treat MCF-7 cells in a 96-well plate as described above.

  • At the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells in 6-well plates.

  • After treatment, collect both floating and adherent cells. Detach adherent cells using trypsin or a gentle cell scraper.

  • Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[19]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]

Protocol 6: Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

  • Following treatment in 6-well plates, harvest cells as described in 5.2.

  • Wash cells with cold PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Slow Growth / Poor Attachment High passage number; Mycoplasma contamination; Incorrect media formulation; Over-trypsinization.[6][20]Use cells below passage 20-30; Test for mycoplasma regularly.[20] Confirm media components (MCF-7 often prefer high glucose media).[20] Minimize trypsin exposure time.
Cells Detaching and Dying Nutrient depletion; Over-confluency before passaging; DMSO toxicity in vehicle control.Ensure media is changed every 2-3 days. Passage cells at 80-85% confluency.[14] Keep final DMSO concentration below 0.5%, preferably at or below 0.1%.
Inconsistent Assay Results Inaccurate cell counting/seeding; Edge effects in 96-well plates; Variation in treatment times.Use a hemocytometer or automated counter for accurate seeding. Avoid using the outermost wells of a 96-well plate or fill them with PBS. Standardize all incubation and treatment times precisely.
No Effect of MPA Treatment Inactive MPA compound; Loss of PR expression in cells; Confounding hormones in FBS.Use a fresh aliquot of MPA stock. Verify PR expression via Western blot or qPCR. Always use charcoal-stripped FBS for hormone-related studies to reduce background stimulation.[16]

References

  • Lappano, R., et al. (2010). Medroxyprogesterone acetate stimulates breast cancer cell proliferation through a mechanism involving EGF receptor and ER-alpha. Journal of Clinical Oncology.
  • Farnham Lab. (n.d.).
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Elabscience.
  • Chia, K., et al. (2010). Medroxyprogesterone acetate impedes 5α-dihydrotesterone induced androgen receptor signaling in normal and malignant human breast epithelial cells. AACR Journals.
  • Birrell, S. N., et al. (1999). Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells. PubMed.
  • Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Axol Bioscience.
  • MCF-7 Cells. (n.d.). MCF-7 Cells Culture. MCF-7 Cells.
  • MilliporeSigma. (n.d.). MCF-7 / S0.5 Human Breast Cancer Cell Line. MilliporeSigma.
  • Komiya, S., et al. (2000). Combined effect of navelbine with medroxyprogesterone acetate against human breast carcinoma MCF-7 cells in vitro. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Medroxyprogesterone Acetate?
  • Shchelkunova, T. A., et al. (2021).
  • Rojas, P., et al. (2012). Responsiveness to PI3K and MEK Inhibitors in Breast Cancer. Use of a 3D Culture System to Study Pathways Related to Hormone Independence in Mice. PubMed Central.
  • MedSimplified. (2024). Pharmacology of Progestin Injection; Medroxyprogesterone Acetate (Depo provera); Mechanism of Action. YouTube.
  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! Ubigene.
  • BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in MCF-7 Cells with Mitomycin C. BenchChem.
  • Unknown. (n.d.).
  • Seeger, H., et al. (2001).
  • Wang, Y., et al. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. Dove Medical Press.
  • Various Authors. (2015). Why are my MCF-7 breast cancer cells not growing properly?
  • Al-Sheddi, E. S., et al. (2015).
  • Wójcik, M., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. PMC.
  • Lin, S., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. MDPI.
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich.

Sources

Precision Quantitation of Mycophenolic Acid (MPA) in Human Plasma: A Robust LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-throughput LC-MS/MS method for the quantification of Mycophenolic Acid (MPA) in human plasma.[1][2][3][4][5][6] Designed for clinical research and therapeutic drug monitoring (TDM), this protocol addresses the critical challenge of in-source fragmentation of the glucuronide metabolite (MPAG) , which can lead to significant overestimation of MPA levels if not chromatographically resolved. Utilizing a simple protein precipitation workflow and a C18 reversed-phase gradient, this method achieves a linear dynamic range of 0.1–50 µg/mL with a run time under 4 minutes.

Strategic Method Design: The "Why" Behind the Parameters

The Glucuronide Interference Challenge (Critical Mechanism)

The most common failure mode in MPA analysis is the lack of chromatographic separation between MPA and its primary metabolite, MPA-phenyl-glucuronide (MPAG). MPAG circulates at concentrations 20–100 times higher than MPA.

  • The Mechanism: In the electrospray ionization (ESI) source, MPAG (m/z 497) is thermally labile. It can lose the glucuronic acid moiety (-176 Da) before entering the quadrupole, converting it into an ion with m/z 321—identical to the MPA precursor ion.

  • The Consequence: If MPAG and MPA co-elute, the mass spectrometer cannot distinguish between "real" MPA and MPA generated from MPAG in the source. This results in a positive bias (overestimation) of MPA concentration, potentially leading to dose under-dosing in transplant patients.

  • The Solution: This protocol employs a gradient elution that forces MPAG (more polar) to elute significantly earlier than MPA, ensuring the signal at the MPA retention time is free from isobaric interference.

Ionization Mode Selection

While MPA contains a carboxylic acid group suggesting negative mode suitability, Positive ESI ([M+H]+) is selected for this protocol.

  • Reasoning: Positive mode using acidic mobile phases (Formic Acid/Ammonium Formate) typically yields more stable fragmentation patterns for MPA (m/z 321.1

    
     207.0) and is more compatible with the concurrent analysis of other immunosuppressants (e.g., Cyclosporine, Tacrolimus) if multiplexing is desired later.
    

Visual Workflows

Analytical Workflow

MPA_Workflow Samples Human Plasma (50 µL) IS_Add Add Internal Standard (MPA-d3 in MeOH) Samples->IS_Add Precip Protein Precipitation (Vortex 1 min) IS_Add->Precip Centrifuge Centrifuge (15,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer (Dilute 1:1 with Water) Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (m/z 321 -> 207) LC->MS

Figure 1: Step-by-step sample preparation and analysis workflow.[5][7]

The MPAG Interference Logic

MPAG_Interference cluster_0 Mass Spectrometer Source (ESI) cluster_1 Chromatographic Resolution (The Fix) MPAG_Ion MPAG (Metabolite) Enters Source Frag In-Source Fragmentation (Loss of Glucuronide) MPAG_Ion->Frag Fake_MPA Artifact MPA Ion (m/z 321) Frag->Fake_MPA MPA_Peak Real MPA Elutes @ 2.8 min Fake_MPA->MPA_Peak If Co-elution Occurs (FALSE HIGH RESULT) MPAG_Peak MPAG Elutes @ 1.2 min MPAG_Peak->MPAG_Ion MPA_Ion_Real Real MPA Ion (m/z 321) MPA_Peak->MPA_Ion_Real Detected Separately

Figure 2: Mechanism of metabolite interference and the necessity of chromatographic separation.

Materials and Methods

Reagents and Standards
  • Analyte: Mycophenolic Acid (MPA).[1][4][5][6][7][8][9]

  • Internal Standard (IS): Mycophenolic Acid-d3 (MPA-d3).[2][5][6] Note: Do not use structural analogues like MPAC; isotopically labeled standards are required to compensate for matrix effects.

  • Interference Check Standard: MPA-phenyl-glucuronide (MPAG).[5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)[5]
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 200 µL of Precipitation Solution (100% Methanol containing MPA-d3 at 2 µg/mL).

    • Tip: Using Methanol rather than Acetonitrile often produces a flocculent precipitate that pellets easier for this specific analyte.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial/plate and add 100 µL of 2mM Ammonium Formate (aq) .

    • Why? Injecting 100% methanol onto a reversed-phase column causes "solvent effect" (peak fronting). Diluting with water matches the mobile phase strength, sharpening the peak.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity, Agilent 1290, Thermo Vanquish).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30% Initial Hold
0.50 30% Elute Matrix/Salts
2.50 90% Linear Ramp (Elute MPA)
3.00 90% Wash Column
3.10 30% Return to Initial

| 4.00 | 30% | Re-equilibration |

Mass Spectrometry Parameters:

  • Source: ESI Positive (ESI+).[8]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp helps degrade matrix but watch for excessive MPAG fragmentation).

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[4][6][8][9]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Type
MPA 321.1 207.0 25 22 Quantifier
MPA 321.1 159.0 25 35 Qualifier
MPA-d3 324.1 210.1 25 22 Internal Std

| MPAG | 497.2 | 321.1 | 30 | 15 | Monitor* |

*Note: Monitor MPAG in the method development phase to prove it elutes separately (typically ~1.2 min) from MPA (~2.8 min).

Method Validation Summary

Self-validating criteria based on FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity

0.1 – 50 µg/mL (

)
Accuracy 85–115% (80–120% at LLOQ)92–106%
Precision (CV) < 15% (< 20% at LLOQ)3–6% Intra-day
Recovery Consistent across range> 85% (Protein Precip)
Matrix Effect IS-normalized MF ~ 1.00.95 – 1.05

Troubleshooting & Optimization

  • High Background Noise:

    • Check solvents.[7][10][11][12] Ammonium formate quality varies; use LC-MS grade additives in ampoules.

    • Switch to Negative Mode (m/z 319 -> 191) if positive mode background is insurmountable, though sensitivity may drop slightly.

  • MPA Peak Broadening:

    • Ensure the sample supernatant is diluted with water (Step 3.2.5). Injecting pure methanol on a high-aqueous initial gradient causes peak distortion.

  • Carryover:

    • MPA is sticky. Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • Benech, H. et al. (2022). "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients." Journal of Food and Drug Analysis. Link

  • Thermo Fisher Scientific. (2021). "Quantification of Mycophenolic Acid in Human Plasma by LC-HRAM Mass Spectrometry." Application Note. Link

  • Waters Corporation. (2020). "The Analysis of Mycophenolic Acid using LC-MS/MS." Clinical Solutions. Link

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link

Sources

Advanced Protocol: Solubility Profiling & Stock Preparation of Medroxyprogesterone Acetate (MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medroxyprogesterone Acetate (MPA) is a synthetic progestin with high lipophilicity. Its solubility profile is critically dependent on the solvent's polarity and ability to interact with the steroid backbone. Chloroform is the superior solvent for high-concentration stock solutions and analytical standards, classified as "Freely Soluble." Ethanol , while safer for biological applications, offers significantly lower solubility ("Sparingly Soluble"), often requiring sonication or gentle heating to achieve stable solutions. This guide details the physicochemical basis for these differences and provides validated protocols for preparation in both solvent systems.

Physicochemical Context & Mechanism[1][2][3][4]

To understand the solubility disparity, one must analyze the molecular interaction between MPA and the solvent systems.[1]

  • Solute: Medroxyprogesterone Acetate (

    
    )[2][3][1][4][5][6]
    
    • Structure: Steroid nucleus (hydrophobic) with acetate ester at C17 and methyl group at C6.[4]

    • Nature: Highly lipophilic (LogP

      
       3.5 - 4.0).
      
  • Solvent A: Chloroform (

    
    ) [6][7][8]
    
    • Mechanism: Non-polar/moderately polar aprotic solvent. The high lipophilicity of the steroid backbone interacts favorably with the non-polar nature of chloroform via Van der Waals forces. Chloroform is the standard solvent for dissolving steroids for optical rotation measurements and high-concentration stock storage.

  • Solvent B: Ethanol (

    
    ) 
    
    • Mechanism: Polar protic solvent. While the hydroxyl group of ethanol can form hydrogen bonds with the ketone and ester oxygens of MPA, the bulky hydrophobic steroid skeleton disrupts the hydrogen-bonding network of pure ethanol. This "hydrophobic effect" limits solubility compared to chloroform.

Solubility Data Comparison

The following table synthesizes pharmacopeial definitions with experimental ranges.

SolventUSP Solubility DefinitionEstimated Concentration RangePrimary Application
Chloroform Freely Soluble100 – 1,000 mg/mLAnalytical Standards, Synthesis, Optical Rotation
Acetone Soluble33 – 100 mg/mLCrystallization, Intermediate processing
Ethanol (96%) Sparingly Soluble10 – 33 mg/mL*Biological Assays (limited), Formulation
DMSO Soluble10 – 30 mg/mLCell Culture, High-throughput Screening
Water Insoluble< 0.01 mg/mLAqueous buffers for final dilution

*Note: Practical stable limits in ethanol at room temperature are often lower (approx. 2-10 mg/mL) without risk of precipitation. "Sparingly Soluble" implies 30 to 100 parts solvent per 1 part solute.

Decision Logic: Solvent Selection

The choice of solvent is dictated by the downstream application. Use the following logic flow to determine the appropriate protocol.

SolventSelection Start Start: Select Application App_Analytical Analytical Chemistry (HPLC, GC, NMR, Optical Rotation) Start->App_Analytical App_Bio Biological Assays (Cell Culture, In Vivo) Start->App_Bio App_Synth Chemical Synthesis Or Purification Start->App_Synth Solvent_Chlor USE CHLOROFORM (Protocol A) App_Analytical->Solvent_Chlor Standard Decision_Conc High Concentration Required? (>50 mg/mL) App_Bio->Decision_Conc Decision_Tox Is Solvent Toxicity Critical? App_Bio->Decision_Tox App_Synth->Solvent_Chlor High Solubility Decision_Conc->Solvent_Chlor Yes (Evaporate later) Solvent_Eth USE ETHANOL (Protocol B) Decision_Conc->Solvent_Eth No (<10 mg/mL) Decision_Tox->Solvent_Eth Yes (Avoid DMSO) Solvent_DMSO Consider DMSO Decision_Tox->Solvent_DMSO No (Standard)

Figure 1: Decision tree for selecting the optimal solvent for Medroxyprogesterone Acetate based on experimental requirements.

Detailed Experimental Protocols

Protocol A: High-Concentration Stock Preparation (Chloroform)

Purpose: Preparation of analytical reference standards or synthesis intermediates. Target Concentration: 100 mg/mL

Materials:

  • Medroxyprogesterone Acetate (USP/Analytical Grade)

  • Chloroform (HPLC Grade or Deuterated for NMR)

  • Class A Volumetric Flask (10 mL)

  • Glass Pasteur Pipettes (Do not use plastic tips as chloroform may leach plasticizers)

Procedure:

  • Weighing: Accurately weigh 1000 mg (1.0 g) of MPA powder into a glass weighing boat.

  • Transfer: Quantitatively transfer the powder into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of chloroform. Swirl gently. The powder should dissolve rapidly ("Freely Soluble").

  • Volume Adjustment: Dilute to the mark with chloroform.

  • Storage: Transfer to an amber glass vial with a Teflon-lined cap. Store at -20°C.

    • Caution: Chloroform is volatile; ensure the cap is tight to prevent concentration changes.

Protocol B: Biocompatible Stock Preparation (Ethanol)

Purpose: Preparation of stock for biological assays where DMSO is contraindicated. Target Concentration: 2 – 5 mg/mL (Conservative stability limit)

Materials:

  • Medroxyprogesterone Acetate[9][2][3][4][5][6][7][8][10][11][12][13]

  • Ethanol (Absolute, 200 proof, Molecular Biology Grade)

  • Ultrasonic Bath[5]

  • Water bath set to 37°C

Procedure:

  • Calculation: For a 5 mg/mL stock, weigh 50 mg of MPA.

  • Solvent Addition: Add 10 mL of Absolute Ethanol.

  • Agitation: Vortex for 60 seconds. You may observe undissolved particulates.

  • Sonication (Critical Step): Sonicate the solution for 10–15 minutes. The energy input helps overcome the kinetic barrier of dissolution.

  • Thermal Assist: If particulates persist, warm the solution in a 37°C water bath for 5–10 minutes, then vortex again.

    • Note: Do not overheat (>50°C) to avoid degradation or excessive solvent evaporation.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If cloudy, dilute further (e.g., to 2.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (hydrophobic) to ensure sterility and remove micro-particulates.

Protocol C: Saturation Solubility Determination (Equilibrium Method)

Purpose: To determine the exact solubility limit in a specific solvent system (e.g., a specific ethanol/water ratio).

Workflow:

  • Excess Solute: Add MPA in excess to the solvent (e.g., 50 mg in 1 mL Ethanol) in a glass vial.

  • Equilibration: Shake at constant temperature (25°C) for 24–48 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

  • Quantification: Dilute the supernatant/filtrate appropriately (e.g., 1:1000) and analyze via HPLC-UV at 240-254 nm.

    • Calculation:

      
      
      

Safety & Handling Application Notes

Chloroform Hazards
  • Carcinogenicity: Chloroform is a suspected human carcinogen (IARC Group 2B).[4] All handling must occur in a certified chemical fume hood.

  • Plastic Compatibility: Chloroform dissolves many plastics (PS, polystyrene). Use glass or Teflon (PTFE) labware exclusively.

Ethanol Considerations[15]
  • Precipitation Risk: When diluting an ethanolic MPA stock into aqueous cell culture media, the "solvent shock" can cause MPA to precipitate immediately.

  • Mitigation:

    • Keep the final ethanol concentration < 0.5% (v/v).

    • Add the ethanolic stock slowly to the vortexing media, not the other way around.

References

  • USP Monographs: Medroxyprogesterone Acetate. United States Pharmacopeia (USP).[7] (Defines solubility terms and identification tests using chloroform).

  • PubChem Compound Summary for CID 6279: Medroxyprogesterone Acetate. National Center for Biotechnology Information (2025). (Physical properties and solubility data).[9][14][2][3][1][5][6][7][12][13][15] [Link]

Sources

Application Notes & Protocols: Subcutaneous Injection of Depot Medroxyprogesterone Acetate (DMPA) in Laboratory Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the subcutaneous (SC) administration of Depot Medroxyprogesterone Acetate (DMPA) to laboratory rats for research purposes. DMPA, a synthetic progestin, is a critical tool in reproductive science, endocrinology, and oncology research for its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby inhibiting ovulation and creating a sustained diestrus state.[1][2] This protocol synthesizes established veterinary procedures and pharmacological principles to ensure efficacy, reproducibility, and adherence to the highest standards of animal welfare. We will delve into the mechanistic underpinnings of DMPA, provide detailed, step-by-step protocols for preparation and injection, and outline essential post-procedural monitoring.

Introduction: The Role of DMPA in Rodent Research

Depot Medroxyprogesterone Acetate (DMPA), commercially known as Depo-Provera®, is a long-acting, injectable progestin contraceptive.[3] In pre-clinical research using rat models, DMPA is invaluable for studies requiring the suppression of the natural estrous cycle. This is crucial for:

  • Hormone-dependent cancer models: Investigating the efficacy of treatments for breast or endometrial cancers.

  • Endocrinological research: Studying the effects of a controlled, low-estrogen environment.

  • Infectious disease modeling: Researching the influence of hormonal fluctuations on susceptibility to pathogens.[4]

  • Contraceptive development: Evaluating new contraceptive agents or delivery systems.[5][6]

The subcutaneous route of administration offers a significant refinement over intramuscular injections, as it is generally less invasive, allows for slower, more sustained absorption, and can be performed with smaller gauge needles, minimizing tissue trauma and animal distress.[5][6]

Mechanism of Action: HPG Axis Suppression

DMPA exerts its primary effect by mimicking progesterone and acting as a potent agonist at the progesterone receptor.[3] This action provides strong negative feedback on the hypothalamus and pituitary gland, fundamentally altering the reproductive hormonal cascade.[1][7][8][9]

Key Actions of DMPA:

  • Inhibition of GnRH: DMPA suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[7][8]

  • Suppression of Gonadotropins: The reduction in GnRH stimulation leads to a significant decrease in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3][7][8]

  • Anovulation: Without the necessary LH surge and FSH support for follicular development, the ovaries do not release an egg (ovulation is inhibited).[1][3]

  • Endometrial Changes: DMPA also causes thinning of the uterine endometrium.[10]

This sustained hormonal suppression effectively holds the rat in a state of diestrus, characterized by low estrogen and progesterone levels, which is essential for many experimental designs.[2]

Caption: DMPA's negative feedback on the HPG axis.

Pre-Clinical Considerations & Ethical Standards

All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[11] Ethical research practice prioritizes the minimization of animal pain and distress.[12]

  • Animal Selection: Use healthy, mature female rats of a specific strain as required by the study design. Animals should be properly acclimated to the facility before any procedures are initiated.

  • Aseptic Technique: All injections must be performed using sterile technique to prevent infection. This includes using a new sterile needle and syringe for every animal.[13]

  • Handling and Restraint: Personnel must be proficient in gentle but firm restraint techniques to ensure the safety of both the animal and the handler.[14] Calm handling reduces physiological stress, which can be a confounding variable in research.[12] Anesthesia is not typically required for a subcutaneous injection but may be considered if justified by the experimental protocol.[14]

Materials and Reagents

  • Depot Medroxyprogesterone Acetate (DMPA) injectable suspension (e.g., Depo-Provera® 150 mg/mL or a research-grade equivalent).[15]

  • Sterile diluent (e.g., 0.9% sterile saline), if required for dose adjustment.

  • Sterile syringes (1 mL or 3 mL tuberculin syringes are ideal for accuracy).[16]

  • Sterile hypodermic needles (23-27 gauge; 5/8" length is appropriate).[13][16][17] A smaller gauge needle (e.g., 25G or 27G) is preferred to minimize discomfort.[18]

  • 70% Isopropyl alcohol wipes.

  • Appropriate sharps disposal container.

  • Personal Protective Equipment (PPE): lab coat, gloves.

Protocol: DMPA Preparation & Dosing

The appropriate dose of DMPA can vary depending on the research objective. A common goal is to induce and maintain a state of diestrus.

Research GoalSpeciesTypical Subcutaneous Dose (per animal)Rationale & Reference
Induce Diestrus / Anovulation Rat2-3 mgThis dose has been shown to effectively suppress the estrous cycle.[4]
Contraceptive Efficacy Studies RatDose-dependent (e.g., 2.7-5.4 mg/rat)Doses are often scaled from human therapeutic doses to investigate pharmacokinetics and genotoxicity.[19]
General Hormone Suppression Mouse2 mgUsed to study hormonal influence on pathogen susceptibility.[4]

Preparation Procedure:

  • Calculate Dose: Based on the study protocol, calculate the required dose per animal.

  • Warm the Suspension: If stored under refrigeration, allow the DMPA vial to come to room temperature. Warming the solution to body temperature (e.g., in hand or a water bath) can reduce viscosity and minimize discomfort upon injection.[16]

  • Ensure Homogeneity: DMPA is a microcrystalline suspension.[3] Vigorously shake the vial immediately before drawing the dose to ensure a uniform suspension and accurate dosing.[20]

  • Aseptic Withdrawal: Disinfect the rubber septum of the vial with a 70% alcohol wipe and allow it to dry.[16]

  • Draw the Dose: Using a sterile syringe and needle, carefully draw up the calculated volume. Expel any air bubbles from the syringe.[21] For small volumes, consider diluting the stock DMPA with sterile saline to ensure accurate dosing.[13]

  • Needle Change (Optional but Recommended): To ensure maximal sharpness and sterility, some protocols recommend changing the needle after drawing the dose and before injection.

Protocol: Subcutaneous Injection Technique

The preferred and most common site for subcutaneous injections in rats is the loose skin over the dorsal scapular (shoulder blade) region, often referred to as the scruff.[13][14][18]

Caption: Step-by-step workflow for subcutaneous injection in rats.

Step-by-Step Injection Procedure:

  • Restrain the Animal: Securely restrain the rat on a flat, stable surface. One person can often perform the procedure, but a second person to restrain the animal can be beneficial.[14]

  • Tent the Skin: Using your non-dominant thumb and forefinger, grasp and lift a fold of the loose skin over the rat's shoulders to create a "tent".[18][22]

  • Insert the Needle: With your dominant hand, hold the syringe parallel to the animal's body. Insert the needle, bevel facing up, into the base of the tented skin.[16][22] The needle should move freely in the subcutaneous space.

  • Aspirate to Confirm Placement: Before injecting, gently pull back on the syringe plunger (aspirate).[13][16][21]

    • Correct Placement: You should feel negative pressure, and no fluid should enter the syringe.[13]

    • Incorrect Placement: If blood enters the syringe, you have entered a vessel. Withdraw the needle, discard the syringe and needle, and begin again with fresh materials at a new site.[16] If air is aspirated, the needle may have passed through both layers of skin; withdraw slightly and re-aspirate.[17]

  • Inject the DMPA: Once correct placement is confirmed, smoothly and steadily depress the plunger to inject the full volume.[21]

  • Withdraw the Needle: Swiftly withdraw the needle. You can apply gentle pressure to the injection site with a sterile gauze for a few seconds to prevent leakage, but do not massage the area.[22]

  • Dispose of Sharps: Immediately dispose of the needle and syringe in a designated sharps container.[22]

  • Return Animal: Return the animal to its home cage.

Post-Injection Monitoring & Care

Proper post-procedural care is vital for animal welfare and data integrity.

  • Immediate Monitoring: Observe the animal for 5-10 minutes after injection to ensure there are no immediate adverse reactions or significant leakage from the injection site.

  • Daily Health Checks: For the first few days post-injection, and then regularly thereafter, monitor for:

    • Injection Site: Check for signs of infection (redness, swelling, discharge), hematoma, or ulceration.

    • General Behavior: Note any changes in activity level, grooming, feeding, or drinking.

    • Signs of Pain: Look for postural changes (hunching), flinching, or excessive licking/scratching at the injection site.[16]

  • Record Keeping: Meticulously document the injection date, dose, volume, site, and all subsequent health observations for each animal. This is critical for study reproducibility and for veterinary assessment if any issues arise.[22]

References

  • Oreate AI. (2026, January 7). Understanding DMPA: A Comprehensive Look at a Long-Acting Contraceptive.
  • Wikipedia. (n.d.). Medroxyprogesterone acetate.
  • iLab Solutions. (2009, September). MODULE 2 THE LABORATORY RAT.
  • Boston University Office of Research. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
  • UBC Animal Care Committee. (2020, November 15). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP.
  • Queen's University Animal Care Committee. (2022, December 12). Subcutaneous Injection (Rats) - Standard Operating Procedure #2.
  • Oxford Academic. (2025, December 11). Injectable contraceptives differentially affect the hypothalamic–pituitary-gonadal axis and amenorrhea incidence.
  • University of Minnesota Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • University of Louisville. (2025, May 12). IACUC Standard Procedures for Rodents.
  • Oxford Academic. (2026, January 5). Injectable contraceptives differentially affect the hypothalamic–pituitary-gonadal axis and amenorrhea incidence† | Biology of Reproduction.
  • Institute of Laboratory Animal Science (LTK). (2020, April 22). Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat.
  • ResearchGate. (2026, January 8). Injectable contraceptives differentially affect the hypothalamic-pituitary-gonadal axis and amenorrhea incidence | Request PDF.
  • NWU, Health Sciences. (2017, June 8). Subcutaneous injections in laboratory rodents.
  • Contraceptive-induced impairment: a rodent model study of levonorgestrel and DMPA. (n.d.).
  • Halpern, V., Brache, V., Taylor, D., & Dorflinger, L. (2021, January). Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera. Fertility and Sterility.
  • Ovid. (n.d.). Subcutaneous depo-medroxyprogesterone acetate.
  • U.S. Food and Drug Administration. (2004, December 15). Clinical Pharmacology Biopharmaceutics Review(s).
  • U.S. Food and Drug Administration. (2003, September 11). Pharmacology Review(s).
  • National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation.
  • National Center for Biotechnology Information. (2021, February 16). Depot medroxyprogesterone acetate (DMPA) enhances susceptibility and increases the window of vulnerability to HIV-1 in humanized mice.
  • Dr.Oracle. (2025, November 3). What is the recommended dosage and administration of Deprovera (Depot Medroxyprogesterone Acetate, DMPA) for contraceptive purposes?.
  • IDOSI Publications. (n.d.). Cytotoxicity and Genotoxicity of Depo-Provera,© Medroxyprogesterone Acetate (DMPA) in Female Rats.

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction of Medroxyprogesterone Acetate (MPA) from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraception (Depo-Provera), hormone replacement therapy, and oncology. Accurate quantification of MPA in biological fluids is critical for pharmacokinetic (PK) profiling, particularly given the low therapeutic concentrations (pg/mL to ng/mL range) found in plasma following depot injections.

The high lipophilicity of MPA (LogP ~3.5–4.6) makes Liquid-Liquid Extraction (LLE) the gold standard for sample preparation. Unlike Solid Phase Extraction (SPE), which can be costly and prone to cartridge clogging with viscous plasma, LLE offers a robust, cost-effective mechanism to isolate MPA while excluding polar matrix interferences like phospholipids and salts.

This guide details a validated, self-verifying LLE protocol designed for high-throughput LC-MS/MS analysis, addressing critical challenges such as non-specific binding and solvent evaporation losses.

Physicochemical Profile & Mechanistic Strategy[1]

Understanding the molecule is the first step to successful extraction. MPA is a neutral steroid ester; it lacks strong ionizable groups within the physiological pH range, meaning pH manipulation (e.g., basification) has minimal effect on its partition coefficient compared to ionizable drugs.

Table 1: Key Physicochemical Properties of MPA
PropertyValueImplication for Extraction
Molecular Weight 386.53 g/mol Suitable for LC-MS/MS (ESI+)
LogP (Octanol/Water) ~3.5 – 4.66Highly lipophilic; partitions strongly into non-polar solvents (Hexane, Pentane).
pKa Neutral (Non-ionizable)pH adjustment of plasma is generally unnecessary, simplifying the workflow.
Solubility Insoluble in water; Soluble in acetone, dioxane, hexane.Reconstitution solvent must contain sufficient organic content to prevent precipitation.
Protein Binding ~86–90% (Albumin)Vigorous vortexing is required to disrupt protein-drug interactions during solvent addition.
Strategic Solvent Selection
  • Extraction Solvent: n-Hexane or Pentane .[1]

    • Why: These non-polar solvents yield cleaner extracts than Ethyl Acetate or Diethyl Ether. While Ethyl Acetate extracts MPA well, it also co-extracts more polar plasma components (phospholipids), leading to higher matrix effects in Mass Spectrometry.

  • Internal Standard (IS): MPA-d3 (Deuterated) is preferred. Megestrol Acetate is a validated structural analog alternative if isotopically labeled standards are unavailable.

Experimental Protocol

Materials & Reagents
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Internal Standard: Medroxyprogesterone Acetate-d3 (MPA-d3) or Megestrol Acetate.

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Reconstitution Solution: 70% Methanol / 30% Water (v/v) + 0.1% Formic Acid.

  • Equipment: Nitrogen Evaporator, Vortex Mixer, Refrigerated Centrifuge.

Step-by-Step LLE Workflow

Step 1: Sample Pre-treatment

  • Thaw plasma samples at room temperature and vortex briefly.

  • Transfer 500 µL of plasma into a 1.5 mL polypropylene (PP) microcentrifuge tube .

    • Critical Note: While glass is often recommended for steroids to prevent adsorption, MPA is stable in high-quality PP tubes for short durations. If recovery is low (<60%), switch to silanized glass tubes.

  • Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL).

  • Vortex for 10 seconds and equilibrate for 5 minutes.

Step 2: Liquid-Liquid Extraction

  • Add 1.0 mL of n-Hexane to the sample.

    • Ratio: A 1:2 (Sample:Solvent) ratio ensures sufficient phase contact without requiring excessive evaporation time.

  • Vigorous Extraction: Vortex at high speed (2500 rpm) for 5 minutes .

    • Mechanism: This step physically disrupts the protein-MPA binding, allowing the free drug to partition into the organic upper layer.

Step 3: Phase Separation

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Why 4°C? A chilled centrifuge promotes a tighter protein pellet (interface) and reduces solvent evaporation during handling.

Step 4: Retrieval & Evaporation

  • Flash freeze the aqueous (lower) layer in a dry ice/acetone bath (Optional but recommended for high throughput to prevent contamination). Alternatively, carefully pipette 800 µL of the upper organic layer (supernatant) into a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C .

    • Caution: Do not exceed 50°C. Although MPA is thermally stable, excess heat can degrade the matrix residue, causing reconstitution issues.

Step 5: Reconstitution

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., MeOH:H2O 70:30).

  • Vortex for 1 minute and transfer to autosampler vials with low-volume inserts.

Visualized Workflows

Diagram 1: The LLE Extraction Logic

This diagram illustrates the physical separation process and the critical decision points.

LLE_Workflow Start Biological Sample (500 µL Plasma) IS_Add Add Internal Standard (MPA-d3 or Megestrol Acetate) Start->IS_Add Solvent_Add Add Extraction Solvent (1.0 mL n-Hexane) IS_Add->Solvent_Add Vortex Vigorous Vortex (5 min @ 2500 rpm) Disrupt Protein Binding Solvent_Add->Vortex Centrifuge Centrifuge (10,000 g, 10 min, 4°C) Vortex->Centrifuge Phase_Sep Phase Separation Centrifuge->Phase_Sep Organic Upper Organic Layer (Contains MPA) Phase_Sep->Organic Retrieve Supernatant Aqueous Lower Aqueous Layer (Proteins, Salts) Phase_Sep->Aqueous Evap Evaporate Organic Layer (N2 stream @ 40°C) Organic->Evap Recon Reconstitute (MeOH:Water 70:30) Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction workflow for isolating MPA from plasma matrix.

Method Validation & Quality Control

To ensure the protocol is "self-validating," researchers must monitor specific QC metrics. The following data represents typical acceptance criteria based on FDA Bioanalytical Method Validation guidelines.

Table 2: Typical Validation Metrics
ParameterAcceptance CriteriaTypical Result (n-Hexane LLE)
Extraction Recovery > 70% and Consistent75% - 85%
Matrix Effect 85% - 115%95% (Minimal suppression due to non-polar solvent)
LLOQ Signal-to-Noise > 10:140 - 200 pg/mL (Dependent on MS sensitivity)
Linearity (r²) > 0.99> 0.995 (Range: 0.2 – 10 ng/mL)
Precision (CV%) < 15%< 9.0%
Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Problem Detected? Low_Rec Low Recovery (<60%)? Issue->Low_Rec High_Var High Variability (CV >15%)? Issue->High_Var Dirty High Matrix Noise? Issue->Dirty Sol_Adsorb Check Adsorption: Switch to Silanized Glass Low_Rec->Sol_Adsorb Yes Sol_Solvent Switch Solvent: Try Pentane or Hexane:Ethyl Acetate (90:10) Low_Rec->Sol_Solvent No, Adsorption ruled out Sol_Mix Increase Vortex Time or Speed High_Var->Sol_Mix Inconsistent Mixing Sol_Wash Wash Step: Add 0.1M NaOH wash before extraction Dirty->Sol_Wash Remove acidic impurities

Caption: Diagnostic logic for resolving common LLE extraction failures.

References

  • Zhang, J. et al. (2004). Determination of medroxyprogesterone acetate in human plasma by LC-MS/MS spectrometry. Chinese Journal of Clinical Pharmacology. Retrieved from 2[3][2]

  • Stanczyk, F. Z. et al. (2016). Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS. Journal of Applied Laboratory Medicine. Retrieved from 4

  • PubChem. (2025). Medroxyprogesterone Acetate Compound Summary. National Library of Medicine. Retrieved from 5

Sources

Troubleshooting & Optimization

Technical Support Center: Medroxyprogesterone Acetate (MPA) Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Medroxyprogesterone acetate (MPA) precipitation in aqueous media Ticket ID: MPA-SOL-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Anti-Solvent" Trap

Welcome to the technical guide for Medroxyprogesterone Acetate (MPA). If you are reading this, you are likely observing turbidity, inconsistent assay data, or "crashing out" of MPA upon addition to cell culture media or buffers.

The Root Cause: MPA is a lipophilic steroid (logP ~3.5) with practically zero solubility in water (< 1.5 µg/mL). When you inject a concentrated organic stock (e.g., DMSO or Ethanol) directly into an aqueous buffer, the water acts as an anti-solvent . This causes a rapid thermodynamic shift, forcing MPA molecules to aggregate into micro-crystals immediately.

This guide provides the protocols to bypass this thermodynamic barrier and maintain stable dispersions.

Part 1: Solubility & Formulation Limits

Before starting, verify your concentrations against the physical limits of the compound.

Table 1: MPA Solubility Thresholds
Solvent / MediumSolubility Limit (Approx.)[1][2][3][4]Risk LevelNotes
DMSO ~11–12 mg/mL (28 mM)LowRecommended for stock solutions. Store at -20°C.
Ethanol ~10–15 mg/mL (38 mM)LowAlternative stock. Evaporates faster than DMSO.
Water / PBS < 0.001 mg/mL (< 2.5 µM) Critical DO NOT dilute directly from Stock to PBS without intermediate steps.
Serum-Free Media < 0.001 mg/mLCritical High risk of precipitation. Requires carrier proteins or cyclodextrins.
Complete Media (10% FBS) ~0.01–0.05 mg/mLModerateAlbumin in serum acts as a natural carrier, increasing apparent solubility.

Critical Mechanic: In serum-free conditions, MPA solubility is strictly limited by the aqueous boundary. In complete media, MPA binds ~90% to albumin, which "hides" the hydrophobic drug from the water, significantly reducing precipitation risk.

Part 2: The "Solvent-Shift" Protocol

Issue: Direct addition of 100% DMSO stock to media creates a local "shock zone" of high concentration, triggering immediate nucleation. Solution: Use the Serial Intermediate Dilution method.

Protocol: Preparing a Stable 10 µM Working Solution

Goal: Dilute 10 mM DMSO stock to 10 µM in Media (Final DMSO: 0.1%).

  • Prepare Stock: Ensure 10 mM MPA stock in DMSO is fully dissolved (sonicate if necessary) and at room temperature.

  • The "Intermediate" Step (Crucial):

    • Do not pipette 1 µL of stock into 1 mL of media.

    • Instead, prepare a 100x Intermediate in a compatible co-solvent or media with rapid vortexing.

    • Option A (Media): Place 990 µL of pre-warmed (37°C) media in a tube. While vortexing the media at medium speed, inject 10 µL of Stock sub-surface (tip submerged).

    • Option B (PEG/Tween): Dilute stock 1:10 into PEG300 or Tween 80 first, then dilute into media.

  • Final Dilution:

    • Take the 100x Intermediate (now 100 µM) and dilute 1:10 into the final culture well/flask.

  • Verification: Inspect for turbidity immediately.

Why this works: Sub-surface injection + vortexing prevents the formation of a localized high-concentration "plume" where the anti-solvent effect is strongest.

Part 3: Advanced Troubleshooting & Adsorption

The "Invisible Loss" (Adsorption to Plastics)

MPA is highly hydrophobic and will adsorb (stick) to standard polystyrene (PS) culture plates and polypropylene (PP) tubes, effectively lowering your treatment concentration.

  • Symptom: You calculated a 10 nM dose, but HPLC shows only 2 nM in solution.

  • Fix:

    • Use Low-Binding tubes (siliconized) for all intermediate dilutions.

    • Use Glass vials for long-term storage of working solutions.

    • Pre-saturate tips: Pipette the solution up and down 3 times before the final transfer to coat the pipette tip plastic.

Cyclodextrin "Cloaking"

For high-concentration assays (>10 µM) in serum-free media, simple solvents will fail. You must use molecular encapsulation.

  • Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]

  • Mechanism: The hydrophobic MPA molecule sits inside the CD "donut," while the hydrophilic CD exterior interacts with water.

  • Ratio: Use a 1:2 to 1:10 molar ratio (Drug:CD).

Part 4: Visualizing the Mechanism

Diagram 1: The Precipitation Pathway vs. Stable Dispersion

This diagram illustrates the thermodynamic fate of MPA molecules depending on the mixing strategy.

MPA_Precipitation_Logic Stock MPA Stock (DMSO/Ethanol) DirectMix Direct Addition (Static/Drop-wise) Stock->DirectMix VortexMix Sub-surface Injection + Vortexing Stock->VortexMix CarrierMix Carrier Addition (Cyclodextrin/Albumin) Stock->CarrierMix Aqueous Aqueous Media (Water/Buffer) Aqueous->DirectMix Aqueous->VortexMix Aqueous->CarrierMix Nucleation Local Supersaturation (Shock Zone) DirectMix->Nucleation Anti-solvent Effect StableMicelle Stable Dispersion (Micelles/Complexes) VortexMix->StableMicelle Rapid Dispersion CarrierMix->StableMicelle Encapsulation Ostwald Ostwald Ripening (Crystal Growth) Nucleation->Ostwald Precipitate PRECIPITATION (Bioavailability Loss) Ostwald->Precipitate Soluble SOLUBLE / BIOAVAILABLE StableMicelle->Soluble

Caption: Figure 1. Thermodynamic pathways of MPA. Direct addition leads to supersaturation and crystal growth (Red path), while carrier-assisted or rapid-dispersion techniques maintain solubility (Green path).

Part 5: Frequently Asked Questions (FAQ)

Q1: My media is clear, but my cells aren't responding to MPA. Why? A: This is likely Adsorption , not precipitation. If you used standard polystyrene tubes for your dilutions, up to 50% of the MPA may have stuck to the plastic walls before reaching the cells. Switch to glass or low-bind plastics.

Q2: Can I use DMSO concentrations higher than 0.1%? A: Technically yes, but >0.1% DMSO is cytotoxic to many sensitive cell lines and can induce differentiation artifacts. If you need higher MPA concentrations, switch to a Cyclodextrin-based formulation rather than increasing DMSO.

Q3: How do I distinguish between microbial contamination and MPA crystals? A:

  • Microbes: Often wiggle/move (Brownian motion is distinct from motility), cause pH change (media turns yellow), and cloudiness increases over 24h.

  • Crystals: Stationary, often birefringent (glow) under polarized light, and settle to the bottom quickly. They do not cause pH changes.

References

  • PubChem. (n.d.). Medroxyprogesterone Acetate | C24H34O4.[1][3][6] National Library of Medicine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Rochman, C. M., et al. (2013). Plastics and Priority Pollutants: A Multiple Stressor in Aquatic Habitats. Environmental Science & Technology.[7] (Context: Sorption of progesterone analogs to plastics).

Sources

Technical Support Center: A Researcher's Guide to Mycophenolic Acid (MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mycophenolic Acid (MPA). As researchers and drug development professionals, encountering unexpected experimental behavior, such as compound precipitation, can be a significant roadblock. Mycophenolic acid, a potent immunosuppressant and an essential tool in cell biology, is notorious for its poor aqueous solubility, often leading to crystallization in stock solutions during long-term storage or upon dilution.[1]

This guide is designed to provide you with not just protocols, but a foundational understanding of MPA's physicochemical properties. By grasping the "why" behind its behavior, you can proactively prevent these issues, ensuring the integrity and reproducibility of your experiments. This resource consolidates field-proven insights, troubleshooting protocols, and quick-reference FAQs to address the most common challenges associated with handling MPA.

Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section provides rapid answers to the most common issues encountered with MPA solutions.

Q1: Why did my clear MPA stock solution form crystals during storage at -20°C?

A: Crystallization upon cooling is a classic sign of a supersaturated solution. While MPA may dissolve at a high concentration in a solvent like DMSO at room temperature, its solubility decreases as the temperature drops to -20°C.[2] Over time, this lower temperature allows the MPA molecules to organize into a stable crystal lattice, causing them to fall out of solution. Using the absolute minimum volume of solvent to dissolve the powder can easily create such a supersaturated state.

Q2: What is the best solvent for preparing a stable, long-term MPA stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended for preparing concentrated stock solutions.[3][4] MPA is readily soluble in DMSO at concentrations suitable for most research applications (e.g., 10-30 mg/mL).[3][4][5] Other effective organic solvents include ethanol (solubility ~30 mg/mL), methanol (~50 mg/mL), and Dimethylformamide (DMF).[3][6] It is critical to use anhydrous (water-free) solvents, as moisture can reduce the long-term stability and solubility of MPA.[7]

Q3: I've observed precipitation after diluting my MPA stock into my aqueous cell culture medium. What went wrong?

A: This is a common issue known as "solvent shift" precipitation.[8] MPA is poorly soluble in neutral aqueous solutions like PBS or cell culture media.[4] When you add a concentrated DMSO stock directly to the medium, the local concentration of MPA is transiently very high while the DMSO disperses. This sudden change in solvent environment from organic to aqueous causes the MPA to exceed its solubility limit and crash out of solution. A proper dilution technique is essential to prevent this (see Protocol 2).

Q4: My MPA solution has already crystallized. Is it still usable, and how can I redissolve it?

A: Yes, the solution is typically salvageable, provided no contamination has occurred. The crystals are simply the solid form of your compound. To redissolve them, you can gently warm the vial in a water bath (e.g., 37°C) and vortex or sonicate until the crystals dissolve completely.[8] However, be aware that repeated warming and cooling cycles can degrade the compound over time. If crystals have formed, it is a strong indicator that your stock concentration is too high for the storage temperature. Consider diluting the stock to a lower concentration after redissolving to prevent recurrence.

Q5: What are the optimal storage conditions for MPA solutions?

A: For long-term stability, MPA stock solutions prepared in an organic solvent like DMSO or ethanol should be aliquoted into smaller, single-use volumes and stored at -20°C.[3][4][5] Aliquoting is crucial as it minimizes the number of freeze-thaw cycles, which can degrade the compound and re-introduce moisture into your stock.[3] Aqueous solutions of MPA are not recommended for storage beyond a single day.[4] Studies on MPA in human plasma show it is stable for at least 3 weeks to 5 months when stored at -20°C.[9][10]

Section 2: In-Depth Troubleshooting and Experimental Protocols

This section provides a deeper dive into the science of MPA solubility and offers validated, step-by-step protocols for handling this compound.

The Root Cause of Crystallization: A Physicochemical Perspective

Mycophenolic acid (C₁₇H₂₀O₆) is a weak organic acid. Its structure contains a carboxylic acid group, which, along with its large hydrophobic backbone, dictates its solubility. In organic polar aprotic solvents like DMSO, it is readily solubilized. However, in aqueous media, its solubility is highly pH-dependent.[11] At neutral pH (around 7.0), the carboxylic acid is partially deprotonated, but the molecule remains largely insoluble. In alkaline conditions (e.g., in 0.1 N NaOH or at pH > 8), the carboxylic acid is fully deprotonated to its carboxylate salt form, which is significantly more water-soluble.[11]

Crystallization is a process of nucleation and growth, driven by supersaturation. The diagram below illustrates the key factors that contribute to the supersaturation of MPA in a typical laboratory workflow.

A High Initial Concentration E Supersaturated Solution A->E Exceeds solubility limit B Low Storage Temperature (-20°C) B->E Reduces solubility C Solvent Choice (e.g., DMSO) C->E Enables high initial concentration D pH Shift (Dilution into aqueous buffer) D->E Drastically reduces solubility F Crystallization (Precipitate Formation) E->F Leads to

Caption: Root cause analysis of MPA crystallization.

Protocol 1: Preparation of a Stable MPA Stock Solution

This protocol describes a validated method for preparing a stable, high-concentration stock of MPA.

Materials:

  • Mycophenolic Acid powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Pre-Weigh MPA: Accurately weigh the desired amount of MPA powder in a fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., for a 15 mM stock, reconstitute 5 mg of MPA in 1.04 mL of DMSO).[3] It is advisable to prepare a concentration that is below the maximum solubility limit to create a margin of safety against crystallization (see Table 1).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution should become clear.

  • Gentle Warming (If Necessary): If the powder does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[8] Avoid overheating, as it can degrade the compound. Sonication can also be used as an alternative to facilitate dissolution.

  • Aliquoting: Once the MPA is fully dissolved and the solution is clear, dispense the stock solution into single-use aliquots in sterile polypropylene tubes. This prevents contamination and minimizes freeze-thaw cycles.

  • Storage: Store the aliquots upright in a -20°C freezer.[3][5] The solution should remain stable for at least 3 months under these conditions.[3]

Protocol 2: Diluting MPA Stock Solutions into Aqueous Media (The "Solvent Shift" Method)

This protocol details the correct way to dilute a concentrated organic stock of MPA into an aqueous buffer or cell culture medium to prevent precipitation.

cluster_0 Incorrect Method cluster_1 Correct Method A Add MPA/DMSO Stock Directly to Buffer B Local Supersaturation A->B C Precipitation Occurs B->C D Warm Aqueous Buffer (e.g., 37°C) E Stir/Vortex Buffer Gently D->E F Add MPA/DMSO Stock Dropwise While Stirring E->F G Clear Working Solution F->G

Sources

Stability of Medroxyprogesterone acetate at 37°C in serum-containing medium

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Reproducibility in Serum-Containing Cell Culture Media at 37°C

Welcome to the technical support center for Medroxyprogesterone Acetate (MPA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of MPA in in vitro experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to generate robust and reproducible data.

The stability of a compound in cell culture is a critical, yet often overlooked, parameter that can significantly impact experimental outcomes. Inconsistent or unexpected results when using MPA may not be due to its biological activity alone, but could be a consequence of its degradation over the course of an experiment. This guide will provide you with the necessary tools to troubleshoot these issues and validate the stability of MPA in your specific experimental system.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the use of MPA in cell culture.

Q1: What is the expected half-life of MPA in serum-containing medium at 37°C?

There is no single, universally applicable half-life for MPA in cell culture. The stability is highly dependent on the specific components of your system, including:

  • Cell Type: Cells with metabolic activity, particularly those expressing cytochrome P450 enzymes, can metabolize MPA.[1]

  • Serum Batch and Concentration: Serum contains various enzymes and proteins that can bind to or degrade MPA. The specific composition can vary between batches and suppliers.

  • Media Formulation: Certain components in the media can influence the chemical stability of dissolved compounds.[2]

Therefore, it is crucial to determine the stability of MPA in your specific experimental setup.

Q2: How should I prepare and store my MPA stock solutions?

Proper preparation and storage of MPA stock solutions are fundamental to achieving reproducible results.

  • Solvent Choice: Use a high-purity, sterile solvent in which MPA is highly soluble, such as dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM) to minimize the final concentration of the solvent in your culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular stress.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Once an aliquot is thawed, it should be used promptly and any remainder discarded.

Q3: Can I pre-mix MPA into my media and store it?

We strongly advise against pre-mixing MPA into your complete media for long-term storage. The aqueous environment of the media, especially in the presence of serum and at 4°C, can lead to gradual degradation of the compound. Always add MPA to the media fresh from a thawed stock solution immediately before treating your cells.

Q4: My experimental results with MPA are inconsistent. Could this be a stability issue?

Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of the expected biological effect over time, you should suspect that the effective concentration of MPA is decreasing during your experiment. Other potential causes for inconsistency include issues with cell passage number, serum lot variability, and general cell culture technique.

Troubleshooting Guide: Inconsistent Results with MPA

Use this guide to diagnose and resolve common issues encountered during experiments with MPA.

Observed Problem Potential Cause Recommended Action
Loss of biological effect in long-term experiments (e.g., > 48 hours) MPA is degrading over the course of the experiment, leading to a decrease in the effective concentration.1. Perform a stability study to determine the half-life of MPA in your specific system (see Protocol 1).2. If degradation is confirmed, implement a media change with freshly added MPA every 24-48 hours to maintain a more consistent concentration.
High variability between replicate wells or plates 1. Uneven evaporation from plates.2. Inaccurate pipetting of MPA stock solution.3. MPA precipitating out of solution.1. Ensure proper humidification of your incubator and use plates with lids.2. Use calibrated pipettes and ensure the stock solution is fully thawed and mixed before dilution.3. Visually inspect the media for any signs of precipitation after adding MPA. If observed, you may need to adjust your final concentration or solvent.
No biological effect observed, even at high concentrations 1. Degraded MPA stock solution.2. The chosen cell line does not respond to MPA.3. Incorrectly prepared stock solution.1. Prepare a fresh stock solution of MPA from a new vial of powder.2. Confirm the expression of the relevant receptors (e.g., progesterone receptor) in your cell line.3. Verify the calculations and dilutions used to prepare the stock and working solutions.

Experimental Protocol 1: Assessing the Stability of MPA in Cell Culture Medium

This protocol provides a framework for determining the stability of MPA in your specific experimental conditions. It is a self-validating system that will provide you with a definitive answer to the stability question.

Principle

This experiment involves incubating MPA in both cell-free (acellular) and cell-containing (cellular) conditions. Samples are collected at various time points and the concentration of MPA is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The acellular condition controls for chemical degradation, while the cellular condition accounts for both chemical and metabolic degradation.

Materials
  • Your cell line of interest

  • Complete cell culture medium (including your specific serum)

  • Medroxyprogesterone Acetate (MPA)

  • MPA stock solution (e.g., 10 mM in DMSO)

  • Sterile microcentrifuge tubes

  • Analytical equipment (HPLC or LC-MS/MS)

Methodology
  • Preparation of Experimental Plates:

    • Acellular Condition: Add your complete cell culture medium to several wells of a culture plate (e.g., a 6-well plate).

    • Cellular Condition: Seed your cells in a separate set of wells at your typical experimental density and allow them to adhere and grow overnight.

  • Initiation of the Experiment:

    • Prepare your working concentration of MPA in fresh, pre-warmed complete medium. For example, if your experimental concentration is 1 µM, prepare a sufficient volume of 1 µM MPA-containing medium.

    • For the cellular condition, replace the existing medium with the MPA-containing medium.

    • For the acellular condition, add the MPA-containing medium to the empty wells.

  • Sample Collection:

    • Immediately after adding the MPA-containing medium, collect the first sample (T=0). To do this, aspirate the medium from one well of each condition, transfer to a labeled microcentrifuge tube, and immediately store at -80°C.

    • Collect subsequent samples at various time points (e.g., 2, 8, 24, 48, and 72 hours). For each time point, use a separate well.

  • Sample Analysis:

    • Once all samples are collected, they should be analyzed by a validated HPLC or LC-MS/MS method to determine the concentration of MPA. If you do not have access to this equipment, you may need to collaborate with an analytical chemistry core facility.

  • Data Analysis:

    • Plot the concentration of MPA versus time for both the acellular and cellular conditions.

    • Calculate the half-life (t½) of MPA under each condition.

Interpretation of Results
  • Stable: If there is minimal decrease in MPA concentration over 72 hours in both conditions, MPA is stable in your system.

  • Chemically Unstable: If MPA concentration decreases in the acellular condition, it is degrading chemically in the medium.

  • Metabolically Unstable: If the MPA concentration decreases more rapidly in the cellular condition compared to the acellular condition, your cells are metabolizing the compound.

The following diagram illustrates the workflow for this stability assessment:

MPA_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis Acellular Acellular Condition (Medium Only) AddMPA Add MPA-containing Medium to all wells Acellular->AddMPA Cellular Cellular Condition (Cells + Medium) Cellular->AddMPA Incubate Incubate at 37°C AddMPA->Incubate CollectT0 Collect T=0 Samples CollectTx Collect Samples at 2, 8, 24, 48, 72h Incubate->CollectTx Quantify Quantify MPA by HPLC or LC-MS/MS CollectT0->Quantify CollectTx->Quantify Plot Plot [MPA] vs. Time Quantify->Plot HalfLife Calculate Half-Life Plot->HalfLife

Sources

Technical Support Center: Steroid-Stripped Serum for Medroxyprogesterone Acetate (MPA) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Medroxyprogesterone Acetate (MPA) in their experimental models. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the critical first step: the removal of endogenous steroids from serum. Ensuring a clean experimental background is paramount for obtaining reliable and reproducible data when assessing the effects of exogenous hormones like MPA.

This center is designed with the experienced researcher in mind, delving into the causality behind protocol steps and offering insights gleaned from years of in-field application.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove endogenous steroids from serum before MPA treatment?

A1: Serum, particularly fetal bovine serum (FBS), is a complex mixture of proteins, growth factors, and hormones.[1] Endogenous steroids, such as estradiol and progesterone, can bind to the same receptors as MPA or otherwise influence the signaling pathways under investigation. This creates a high background "noise" that can mask or alter the true effects of your experimental treatment, leading to misinterpretation of results.[2] By removing these confounding variables, you create a controlled environment to specifically study the action of MPA.

Q2: What is the most common method for removing endogenous steroids from serum?

A2: The most widely used and accepted method is treatment with dextran-coated charcoal (DCC).[3][4][5] Activated charcoal possesses a highly porous surface that effectively adsorbs small, non-polar molecules like steroid hormones.[2] The dextran coating serves a crucial "gatekeeping" function; it prevents the charcoal from non-specifically binding and removing larger, essential molecules like growth factors and proteins from the serum, which are vital for cell health and growth.[4][5][6][7][8]

Q3: Are there alternatives to charcoal stripping?

A3: While DCC stripping is the gold standard for many applications, other methods exist. These include immunoaffinity depletion, which uses antibodies specific to certain steroids to remove them from the serum. Another approach is lipoprotein precipitation, as steroids are often associated with lipoproteins.[9][10] However, these methods can be more expensive, less broad-spectrum in their removal, or may introduce other confounding factors. For most cell culture-based MPA studies, DCC stripping offers the best balance of efficiency, cost-effectiveness, and ease of use.

Q4: Can I purchase pre-stripped serum?

A4: Yes, many commercial suppliers offer charcoal-stripped FBS.[11] This can be a convenient, time-saving option. However, it's important to be aware of potential lot-to-lot variability in commercially prepared stripped serum.[12][13] The source of the serum and the specifics of the stripping protocol can differ between suppliers and even between batches from the same supplier.[13] This can impact the residual hormone levels and the concentration of other essential factors, potentially affecting experimental reproducibility.[13] For highly sensitive assays or long-term studies, performing the stripping procedure in-house can provide greater consistency and control.[12][14]

In-Depth Protocol: Dextran-Coated Charcoal (DCC) Stripping of Serum

This protocol is a robust, self-validating system for the removal of endogenous steroids from serum. The "why" behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow: DCC Stripping

DCC_Stripping_Workflow cluster_prep DCC Slurry Preparation cluster_stripping Serum Stripping cluster_cleanup Charcoal Removal & Sterilization prep1 Weigh Dextran T-70 and Activated Charcoal prep2 Suspend in Buffer (e.g., HEPES-buffered sucrose) prep1->prep2 prep3 Incubate overnight at 4°C with gentle mixing prep2->prep3 strip2 Pellet DCC slurry by centrifugation prep3->strip2 strip1 Thaw Serum strip4 Resuspend DCC pellet in thawed serum strip1->strip4 strip3 Discard supernatant strip2->strip3 strip3->strip4 strip5 Incubate with gentle agitation (4°C or 56°C) strip4->strip5 clean1 Centrifuge to pellet charcoal strip5->clean1 clean2 Carefully collect supernatant (stripped serum) clean1->clean2 clean3 Repeat centrifugation if necessary clean2->clean3 clean4 Sterile filter (0.2 µm) clean3->clean4 clean5 Aliquot and store at -20°C clean4->clean5

Caption: Workflow for preparing steroid-stripped serum using dextran-coated charcoal.

Materials:
  • Fetal Bovine Serum (or other serum)

  • Activated Charcoal (e.g., Norit-A)[14]

  • Dextran T-70[14]

  • HEPES

  • Sucrose

  • Magnesium Chloride (MgCl₂)

  • Sterile, low endotoxin deionized water

  • Sterile conical tubes

  • Refrigerated centrifuge

  • Vortex or benchtop mixer

  • Sterile filtration unit (0.2 µm pore size)[14]

Step-by-Step Methodology:

Part 1: Preparation of Dextran-Coated Charcoal (DCC) Slurry

  • Prepare the Buffer: Create a solution of 0.25 M sucrose, 1.5 mM MgCl₂, and 10 mM HEPES, pH 7.4.[3][14]

    • Causality: This buffered solution provides a stable osmotic and pH environment, preventing damage to the dextran and ensuring efficient coating of the charcoal.

  • Create the Slurry: In the prepared buffer, create a suspension with a final concentration of 0.25% activated charcoal and 0.0025% Dextran T-70.[3][14]

    • Causality: The 100:1 ratio of charcoal to dextran is critical for achieving a uniform coating that allows small steroid molecules to pass through while excluding larger proteins.[6][7]

  • Overnight Incubation: Gently mix the slurry overnight at 4°C.[3][14]

    • Causality: This extended incubation ensures complete and stable coating of the charcoal particles with dextran.

Part 2: Stripping the Serum

  • Prepare the DCC: Transfer a volume of the DCC slurry equivalent to the volume of serum you intend to strip into a sterile conical tube. Pellet the DCC by centrifugation at 500 x g for 10 minutes.[3][6] Carefully decant and discard the supernatant.

    • Causality: This step removes the storage buffer and prepares a concentrated DCC pellet for efficient interaction with the serum.

  • Add Serum: Add the thawed serum to the DCC pellet.[3][6]

  • Incubate: Securely cap the tube and mix thoroughly by vortexing. Incubate with gentle, continuous agitation. Two common incubation protocols exist:

    • Cold Stripping: 12 hours at 4°C.[6][14]

    • Warm Stripping: Two incubations of 45 minutes each at 56°C.[3][6][14]

    • Causality: Cold stripping is gentler and preserves more of the serum's native components. Warm stripping can be more efficient at removing some steroids but may also denature heat-labile growth factors.[3][5] Note that heat inactivation can also be performed as a separate step.[1][15][16][17]

Part 3: Charcoal Removal and Sterilization

  • Pellet the Charcoal: Centrifuge the serum-charcoal mixture at 2000 x g for 15 minutes to pellet the charcoal.[6][7]

    • Causality: A higher g-force is required here to ensure all fine charcoal particles are pelleted, preventing carryover into your final product.

  • Collect the Serum: Carefully aspirate the supernatant (the stripped serum), being cautious not to disturb the charcoal pellet. For maximum yield and purity, a second centrifugation step may be beneficial.

  • Sterile Filtration: Pass the stripped serum through a 0.2 µm sterile filter.[14]

    • Causality: This is a critical step to ensure the sterility of your final product and to remove any residual fine charcoal particles that could be cytotoxic.

  • Storage: Aliquot the sterile, stripped serum into single-use volumes and store at -20°C or -80°C.[14]

    • Causality: Aliquoting prevents multiple freeze-thaw cycles which can degrade proteins and compromise the quality of the serum.[18]

Troubleshooting Guide

Issue 1: High background hormonal activity persists after stripping.

  • Question: I've followed the protocol, but my control cells (treated with stripped serum only) are still showing a proliferative or transcriptional response. Why?

  • Answer:

    • Incomplete Charcoal Removal: Fine charcoal particles may have been carried over. These can interfere with assays or bind to your treatment compound. Solution: Repeat the final centrifugation step (Part 3, Step 1) and ensure you are using a high-quality 0.2 µm filter.

    • Insufficient Incubation: The incubation time may not have been sufficient for the specific lot of serum, which could have had an unusually high endogenous steroid content. Solution: Increase the incubation time or consider a second round of stripping with fresh DCC.

    • Charcoal Saturation: The amount of charcoal may be insufficient to bind the high level of steroids in the serum. Solution: Increase the concentration of the DCC slurry relative to the serum volume.

Issue 2: Cells grow poorly or die in media supplemented with the stripped serum.

  • Question: My cells are not thriving after switching to the charcoal-stripped serum. What could be the cause?

  • Answer:

    • Over-stripping: The charcoal stripping process, while selective, can remove some essential non-steroid lipophilic molecules, vitamins, or growth factors necessary for cell growth.[2][19][20][21] Solution: Reduce the incubation time or the charcoal-to-serum ratio. Alternatively, you may need to supplement the stripped serum-containing media with specific growth factors or nutrients that have been depleted.[21]

    • Cytotoxic Contaminants: The activated charcoal itself can sometimes be a source of endotoxins.[2] Solution: Ensure you are using a high-grade, low-endotoxin activated charcoal. Pre-washing the DCC pellet with sterile PBS before adding the serum can also help remove contaminants.

    • pH Shift: The stripping process can sometimes alter the pH of the serum. Solution: Check the pH of the final stripped serum and adjust if necessary before adding it to your culture medium.

Issue 3: High variability between different batches of in-house stripped serum.

  • Question: I'm seeing different results in my MPA assay with different batches of stripped serum I've prepared. How can I improve consistency?

  • Answer:

    • Inconsistent Source Serum: Different lots of FBS can have vastly different starting concentrations of hormones and growth factors.[3][12] Solution: Whenever possible, purchase a large single lot of FBS to use for an entire series of experiments. Before beginning a new large-scale stripping, perform a small-scale validation to ensure it meets your experimental needs.

    • Protocol Drift: Minor, unintentional variations in your stripping protocol (e.g., incubation times, agitation speed, centrifugation force) can lead to batch-to-batch differences. Solution: Maintain a detailed and standardized written protocol. Document every step, including lot numbers of all reagents used.

    • Validation is Key: Each new batch of stripped serum should be validated before use in critical experiments. This can be done by running a simple dose-response curve with a known hormonal agent to ensure the expected cellular response and low background are achieved.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Charcoal to Dextran Ratio 100:1 (w/w)Optimizes steroid adsorption while minimizing non-specific protein binding.[6][7]
Final Charcoal Concentration 0.25% (w/v) in slurryProvides sufficient surface area for effective steroid removal from a standard serum lot.[3]
Incubation Temperature 4°C or 56°C4°C is gentler on serum components; 56°C may offer more efficient stripping but risks denaturing some factors.[3][5][6]
Incubation Time 12 hours at 4°C or 2 x 45 min at 56°CBalances effective steroid removal with preservation of essential serum components.[6][14]
Charcoal Removal Centrifugation ~2000 x g for 15 minutesEnsures complete pelleting of fine charcoal particles.[6][7]
Final Sterile Filter Pore Size 0.2 µmRemoves any remaining fine particles and ensures sterility.[14]

By adhering to these detailed protocols and understanding the principles behind them, you can confidently prepare high-quality, steroid-depleted serum, setting the stage for clear and impactful results in your MPA research.

References

  • Protocol for Charcoal-stripping FBS to Deplete Hormones.

  • Charcoal Treated - charcoal treatment - Atlas Biologicals.

  • Protocol for Charcoal-stripping FBS to Deplete Hormones - MilliporeSigma.

  • Charcoal stripped treatment on sera - Biowest.

  • Protocol for Charcoal-stripping FBS to Deplete Hormones - Sigma-Aldrich.

  • Heat Inactivation of Serum - Protocol - Corning.

  • Charcoal, dextran coated Product Number C6241 Store at Room Temperature - ResearchGate.

  • Heat Inactivation of Serum? - ResearchGate.

  • Charcoal, dextran coated (C6197) - Product Information Sheet - Sigma-Aldrich.

  • TECHNICAL BULLETIN Heat Inactivation of Serum.

  • Heat Inactivation - Atlas Biologicals.

  • BioMag® Dextran-coated Charcoal - Bangs Labs.

  • Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC.

  • Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC.

  • Effects of Activated Charcoal on Growth and Morphogenesis in Cell Cultures.

  • Heat Inactivation - SeraPrime.

  • Protocol for Charcoal-stripping FBS to Deplete Hormones - Merck Millipore.

  • Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability | Endocrinology | Oxford Academic.

  • Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC.

  • how to charcoal strip media - need to remove hormones (Apr/30/2009 ).

  • Serum-free complete medium, an alternative medium to mimic androgen deprivation in human prostate cancer cell line models - PMC.

  • Cell death upon the use of charcoal stripped FBS? - ResearchGate.

  • Rapid method for the isolation of lipoproteins from human serum by precipitation with polyanions - PubMed.

  • Effect of activated charcoal and subculture rates on a two-phase culture strategy involving biomass accumulation followed by phenolic production in date palm cell suspension cultures - PMC.

  • Fetal Bovine Serum, charcoal stripped, bottle format, 500 mL - FAQs.

  • Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science.

  • Titration of Serum Lipoproteins with Lipoprotein Precipitants. - DTIC.

  • Steroid Hormone Analysis with Supel™ Swift HLB DPX - Sigma-Aldrich.

  • The Effect of Activated Charcoal on Tissue Cultures: Adsorption of Metabolites Inhibiting Morphogenesis | Semantic Scholar.

  • Steroid Liquid Sample Extraction Protocol - Arbor Assays.

  • Activated Charcoal in Tissue Culture: When to Use It and Why It Matter - Plant Cell Technology.

  • Depleting Lipoproteins from Serum | Biocompare Bench Tips.

  • Rapid Separation of Lipoprotein Fractions From Human Serum by Ultracentrifugation - Eppendorf.

  • Rapid Method for the Isolation of Lipoproteins from Human Serum by Precipitation with Polyanions - ResearchGate.

  • Steroid Hormone Analysis in Serum using Supel TM Swift HLB DPX TIPS.

  • Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+.

  • Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS | Agilent.

  • Optimization of Activated Charcoal on in vitro Growth and Development of Potato (Solanum tuberosum L.).

  • Effective Extraction of a Panel of Steroid Hormones from Human Serum.

  • Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC-MS/MS Analysis | LabRulez LCMS.

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS - Thermo Fisher Scientific.

Sources

Technical Support Center: Optimizing Mycophenolic Acid (MPA) Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges with Mycophenolic Acid (MPA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery rates during the solid-phase extraction (SPE) of MPA. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to enhance the accuracy and reproducibility of your results.

Introduction: The Challenge of MPA Extraction

Mycophenolic acid (MPA) is an immunosuppressant drug with a narrow therapeutic window, making its accurate quantification in biological matrices crucial for patient monitoring.[1][2] Solid-phase extraction is a widely used technique for the sample cleanup and concentration of MPA prior to analysis.[3][4] However, achieving high and consistent recovery of MPA can be challenging due to its acidic nature and the presence of its primary metabolite, mycophenolic acid glucuronide (MPAG), which can interfere with the extraction process.[1][5] This guide provides a structured approach to troubleshooting and optimizing your MPA SPE protocol.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be facing during your MPA solid-phase extraction experiments.

Question 1: My MPA recovery is consistently low. What are the most likely causes?

Low recovery is a frequent issue in SPE and can stem from several factors.[4][6][7] For MPA, the most critical parameters to investigate are the pH of your sample and wash solutions, the choice of SPE sorbent, and the composition of your elution solvent.[8][9]

Visualizing the Core Problem: A Troubleshooting Decision Tree

The following diagram outlines a logical approach to diagnosing the root cause of low MPA recovery.

Low_MPA_Recovery_Troubleshooting Start Start: Low MPA Recovery Check_pH Is the sample pH ~2 units below MPA's pKa (~4.5)? Start->Check_pH Check_Sorbent Is the SPE sorbent appropriate for a moderately non-polar analyte? Check_pH->Check_Sorbent Yes Adjust_pH Action: Adjust sample pH to ~2.5 Check_pH->Adjust_pH No Check_Wash Is the wash solvent too strong, causing premature elution? Check_Sorbent->Check_Wash Yes Select_Sorbent Action: Consider C8, C18, or polymeric reversed-phase sorbents Check_Sorbent->Select_Sorbent No Check_Elution Is the elution solvent strong enough and at the correct pH? Check_Flow_Rate Are the loading and elution flow rates optimized? Check_Elution->Check_Flow_Rate Yes Optimize_Elution Action: Increase organic content, add a modifier (e.g., NH4OH), or use a stronger solvent Check_Elution->Optimize_Elution No Check_Wash->Check_Elution No Optimize_Wash Action: Decrease organic content in the wash solvent Check_Wash->Optimize_Wash Yes Optimize_Flow_Rate Action: Decrease flow rates to ensure adequate interaction time Check_Flow_Rate->Optimize_Flow_Rate No

Caption: A decision tree for troubleshooting low MPA recovery in SPE.

Question 2: How does pH affect MPA retention and elution, and what is the optimal pH?

The pH of the sample and wash solutions is arguably the most critical factor for successful MPA extraction using reversed-phase SPE. MPA is a weak acid with a pKa of approximately 4.5.

  • For efficient retention: The pH of the sample should be at least 2 units below the pKa of MPA to ensure it is in its neutral, protonated form. A pH of around 2.4 to 3.0 is often recommended.[8] In this state, MPA is less polar and will be more strongly retained by the non-polar stationary phase of a reversed-phase SPE cartridge.

  • For efficient elution: To elute MPA, you need to shift the equilibrium back to its ionized, deprotonated state. This is achieved by using an elution solvent with a pH above the pKa of MPA. The addition of a small amount of a weak base, such as ammonium hydroxide, to the elution solvent is a common strategy.

Visualizing the Impact of pH on MPA's Ionization State

MPA_pH_Equilibrium cluster_low_pH Low pH (e.g., pH 2.5) cluster_high_pH High pH (e.g., pH > 6) Protonated_MPA MPA-H (Neutral) Retained on Reversed-Phase Sorbent Deprotonated_MPA MPA- (Ionized) Eluted from Sorbent Protonated_MPA->Deprotonated_MPA Increase pH Deprotonated_MPA->Protonated_MPA Decrease pH

Caption: The influence of pH on the ionization state of MPA.

Question 3: I'm still getting low recovery even after adjusting the pH. Could my SPE sorbent be the issue?

Yes, the choice of sorbent is crucial for optimal recovery.[10] For an analyte of moderate polarity like MPA, reversed-phase sorbents are the most common choice.

  • Commonly Used Sorbents: C18 (octadecyl) and C8 (octyl) are frequently used for MPA extraction.[11] Polymeric sorbents, such as those based on polystyrene-divinylbenzene, can also offer high capacity and stability across a wide pH range.[11][12]

  • Sorbent Mass and Capacity: Ensure that the sorbent mass in your SPE cartridge is sufficient for the amount of MPA and other matrix components in your sample.[13][14] Overloading the cartridge can lead to breakthrough, where the analyte fails to bind and is lost during the loading step.[13] As a general guideline, the sample load should be approximately 5-10% of the sorbent weight.[15]

Question 4: My wash step seems to be removing some of my MPA. How can I optimize it?

The wash step is a delicate balance between removing interferences and retaining the analyte of interest.[14] If you suspect you are losing MPA during the wash, your wash solvent is likely too strong.

  • Optimizing the Wash Solvent: The wash solvent should be strong enough to remove more polar interferences but weak enough to not elute the MPA. A common approach is to use a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol or acetonitrile), with the pH maintained at the acidic level used during sample loading.[12]

Question 5: I've confirmed that my MPA is retained on the cartridge, but I can't seem to elute it completely. What should I do?

Incomplete elution is another common cause of low recovery.[4][14] If MPA is strongly bound to the sorbent, your elution solvent may not be strong enough to disrupt the interactions.

  • Strengthening the Elution Solvent: To improve elution, you can:

    • Increase the organic content: A higher percentage of a strong organic solvent like methanol or acetonitrile will increase the elution strength.[4][16]

    • Add a pH modifier: As mentioned earlier, adding a small amount of a weak base (e.g., 2% ammonium hydroxide) to the elution solvent will ionize the MPA, making it more polar and easier to elute from the non-polar sorbent.[16]

    • Use a stronger solvent: In some cases, a stronger solvent or a combination of solvents may be necessary.[15]

Frequently Asked Questions (FAQs)

  • Q: Can the presence of MPA's glucuronide metabolite (MPAG) affect my recovery?

    • A: Yes. MPAG is more polar than MPA and is typically not well-retained on reversed-phase sorbents under the same conditions.[1][5] However, if your sample has a very high concentration of MPAG, it could potentially interfere with the binding of MPA to the sorbent. A proper wash step is usually sufficient to remove MPAG.

  • Q: What are the ideal flow rates for the loading and elution steps?

    • A: Slower flow rates generally lead to better recovery as they allow for more efficient interaction between the analyte and the sorbent.[6][17] A typical loading flow rate is 1-2 mL/min, and a similar or slightly slower flow rate is recommended for elution.

  • Q: My sample matrix is very complex (e.g., whole blood, tissue homogenate). Do I need to perform any pre-treatment before SPE?

    • A: Yes, for complex matrices, a pre-treatment step is highly recommended to prevent clogging of the SPE cartridge and to improve extraction efficiency.[3] This may include protein precipitation (e.g., with acetonitrile or methanol), centrifugation, and filtration.[18]

Experimental Protocols

Here are detailed, step-by-step methodologies for a typical reversed-phase SPE workflow for MPA from human plasma.

Protocol 1: MPA Extraction from Human Plasma using a C18 SPE Cartridge

1. Sample Pre-treatment: a. To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water. b. Vortex for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. d. Collect the supernatant for SPE.

2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of deionized water. c. Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 2.5).

3. Sample Loading: a. Load the pre-treated plasma supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing: a. Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 2.5).[8] b. Wash the cartridge with 1 mL of a solution of 5% methanol in water (acidified to pH 2.5).

5. Elution: a. Elute the MPA from the cartridge with 1 mL of a solution of 98% methanol and 2% ammonium hydroxide. b. Collect the eluate for analysis.

6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).

Visualizing the SPE Workflow for MPA

SPE_Workflow_MPA Start Start: Plasma Sample Pre_treatment 1. Pre-treatment (Acidification & Protein Precipitation) Start->Pre_treatment Loading 3. Sample Loading (Slow Flow Rate) Pre_treatment->Loading Conditioning 2. SPE Cartridge Conditioning (Methanol -> Water -> Acidic Buffer) Conditioning->Loading Washing 4. Washing (Acidic Buffer -> Weak Organic/Aqueous) Loading->Washing Elution 5. Elution (High Organic with Base) Washing->Elution Analysis End: Analysis (e.g., LC-MS/MS) Elution->Analysis

Caption: A generalized workflow for the solid-phase extraction of MPA.

Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome on Recovery
Sample pH ~2.5 (at least 2 units below pKa of ~4.5)Maximizes retention of neutral MPA on reversed-phase sorbent.
Wash Solvent Acidified water with low % organic (e.g., 5% methanol)Removes polar interferences without eluting MPA.
Elution Solvent High % organic (e.g., >90% methanol) with a weak base (e.g., 2% NH4OH)Efficiently elutes the ionized form of MPA.
Sorbent Type C8, C18, or polymeric reversed-phaseProvides good retention for moderately non-polar MPA.
Flow Rate 1-2 mL/min for loading and elutionAllows for sufficient equilibration and interaction time.

References

  • Waters Corporation. (2012). Clinical Research Method for the Fast, Efficient Analysis of Mycophenolic Acid Utilizing Online Solid-Phase Extraction in Conjunction with UPLC/MS/MS. [Link]

  • Mišćević, S., et al. (2008). Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 575-585. [Link]

  • Waters Corporation. What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes?[Link]

  • Waters Corporation. (2012). Clinical Research Method for the Fast, Efficient Analysis of Mycophenolic Acid Utilizing Online Solid-Phase Extraction in Conjunction with UPLC/MS/MS. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Yin, J., et al. (2006). Molecularly imprinted solid-phase extraction for rapid screening of mycophenolic acid in human plasma. Journal of Chromatography B, 844(1), 142-147. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • ResearchGate. (2025). Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum. [Link]

  • Waters Corporation. (2012). Clinical Research Method for the Fast, Efficient Analysis of Mycophenolic Acid Utilizing Online Solid-Phase Extraction in Conjunction with. [Link]

  • ResearchGate. (2014). Isolation of Mycophenolic Acid by Optimization of Downstream Process Parameters using Statistical Approach. [Link]

  • Journal of Young Pharmacists. (2017). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. [Link]

  • Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?[Link]

  • PubMed. (2020). Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum. [Link]

  • Analytical Chemistry. (2001). Determination of Mycophenolic Acid and Mycophenolate Mofetil by High-Performance Liquid Chromatography Using Postcolumn Derivati. [Link]

  • MDPI. (2020). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. [Link]

  • PMC. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Agilent. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]

  • LCGC International. (2016). Understanding and Improving Solid-Phase Extraction. [Link]

  • PMC. (2019). Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy. [Link]

  • Raykol Group (XiaMen) Corp., Ltd. Factors Affecting Solid Phase Extraction. [Link]

  • PMC. (2016). Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. [Link]

  • PubMed. (2001). In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil. [Link]

  • RealTime Laboratories. Mycophenolic Acid (MPA) / Mycophenolic Acid Glucuronide (MPAG). [Link]

  • ResearchGate. (2025). Sample cleanup-free determination of mycophenolic acid and its glucuronide in serum and plasma using the novel technology of ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

Sources

Technical Support Center: Medroxyprogesterone Acetate (MPA) Photostability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Photostability Challenge

Medroxyprogesterone Acetate (MPA) is a synthetic progestin widely used in hormonal therapies.[1][2][3] While chemically robust against hydrolysis, MPA exhibits significant sensitivity to UV and visible light due to its


-unsaturated ketone (enone)  moiety in the A-ring.

Upon exposure to photons (specifically


 240–300 nm and near-UV), the conjugated 4-en-3-one system undergoes excitation, leading to irreversible structural rearrangements and oxidation. This degradation compromises potency and generates toxicologically relevant impurities (e.g., 6

-hydroxy-MPA).

Key Takeaway: Standard laboratory lighting (cool white fluorescence) is sufficient to induce degradation over prolonged exposure. Strict adherence to actinic control is not optional—it is a critical quality attribute.

Module 1: The Science of MPA Photodegradation

Mechanistic Insight

The primary chromophore in MPA is the conjugated enone system. When this system absorbs UV energy, it enters an excited singlet state, which can cross over to a triplet state. This excited species is highly reactive and susceptible to:

  • Photo-oxidation: Reaction with singlet oxygen to form hydroperoxides (leading to hydroxylated impurities).

  • Photo-isomerization: Rearrangement of the steroid backbone (e.g., lumisterol-like analogues).

Visualizing the Pathway

The following diagram illustrates the degradation logic and critical control points.

MPA_Degradation_Pathway MPA Native MPA (4-en-3-one chromophore) Excitation Excited Triplet State (High Energy) MPA->Excitation Energy Transfer UV_Source UV/Vis Radiation (254nm - 360nm) UV_Source->MPA Absorbance ROS Reactive Oxygen Species (Singlet Oxygen) Excitation->ROS Sensitization Impurity_D Impurity D (6-epi-MPA) Excitation->Impurity_D Isomerization Unknowns Polymeric/Oxidized Byproducts Excitation->Unknowns Radical Polymerization Impurity_A Impurity A (6β-hydroxy-MPA) ROS->Impurity_A Oxidation at C-6

Figure 1: Mechanistic pathway of MPA photodegradation showing the transition from chromophore excitation to specific impurity generation.

Module 2: Handling & Storage Protocols

This section details the "Yellow Room" Protocol required for handling MPA during quantitative analysis or formulation.

The "Yellow Room" Protocol

To prevent "ghost peaks" in HPLC and potency loss, follow this strict workflow.

Handling_Workflow Start Solid MPA Handling Light_Check Is Lab Light < 500nm (Yellow Light)? Start->Light_Check Weighing Weighing (Use Amber Vials Only) Dissolution Dissolution (Solvent: MeOH/ACN) Weighing->Dissolution Proceed Proceed to Analysis Dissolution->Proceed Light_Check->Weighing Yes Wrap Action: Wrap Flasks in Aluminum Foil Light_Check->Wrap No (Standard Fluorescent) Wrap->Weighing Storage Long-Term Storage (Dark, 20-25°C) Proceed->Storage Retain Samples

Figure 2: Decision tree for handling MPA to mitigate photolytic stress during experimental preparation.

Critical Handling FAQs

Q: Can I use clear glassware if the exposure is under 5 minutes? A: No. In solution, MPA is significantly more labile than in the solid state. Even brief exposure to high-intensity lab lighting (LED or Fluorescent) can initiate radical formation. Always use low-actinic amber glassware (USP Type 1) or wrap clear vessels in aluminum foil immediately.

Q: What are the ICH Q1B exposure limits for confirmatory testing? A: According to ICH Q1B guidelines [1], confirmatory studies must expose the drug substance to:

  • Visible Light: Minimum 1.2 million lux[4][5][6]·hours.

  • UV Light: Minimum 200 W[4][5][6]·hr/m² (Integrated Near UV).[4]

  • Note: If your sample degrades under these conditions, you must redesign packaging (e.g., opaque blisters).

Module 3: Analytical Validation (Stability-Indicating HPLC)

When troubleshooting degradation, you must use a method capable of resolving the parent peak from its photo-degradants (specifically 6


-hydroxy-MPA).
Recommended HPLC Parameters

The following method is validated for specificity against photo-induced impurities [2, 3].

ParameterSpecificationRationale
Column C18 (e.g., Hichrom C18), 150 x 4.6 mm, 5 µmProvides hydrophobic retention necessary to separate polar hydroxylated degradants.
Mobile Phase Methanol : 0.02M Acetate Buffer (pH 5.[7][8]0) [65:35 v/v]pH 5.0 suppresses ionization of acidic impurities; Methanol ensures solubility.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 245 nm or 254 nm245 nm is the

for the MPA enone system, maximizing sensitivity.
Run Time ~15-20 minutesMPA elutes ~6-8 min; degradants often elute earlier (more polar).
Troubleshooting Analytical Anomalies

Scenario 1: "I see a small shoulder peak eluting before the main MPA peak."

  • Diagnosis: This is likely 6

    
    -hydroxy-MPA  or 6-hydroxy-MPA  (Impurity A). These are more polar than MPA due to the hydroxyl group, causing them to elute earlier on a Reverse Phase C18 column.
    
  • Fix: Check your sample preparation area. Was the volumetric flask left on the bench under white light? Re-prepare the sample in amber glass under yellow light.

Scenario 2: "My calibration curve linearity (


) is < 0.99." 
  • Diagnosis: If low-concentration standards show disproportionately lower areas, it suggests degradation during the sequence. Lower concentrations degrade faster percentage-wise than bulk solutions.

  • Fix: Use a cooled autosampler (4°C) and ensure the autosampler door is opaque/dark.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[5][8]

  • U.S. Pharmacopeia (USP). Medroxyprogesterone Acetate Monograph. USP-NF. (Requires Subscription).

  • M. H. Abdel-Hay et al. (2006). A stability-indicating HPLC assay method for medroxyprogesterone acetate in bulk drug and injectable suspension. Journal of Pharmaceutical and Biomedical Analysis.

  • World Health Organization. Medroxyprogesterone acetate (Medroxyprogesteroni acetas).[9] The International Pharmacopoeia.

Sources

Optimization of MPA concentration for maximal progesterone receptor activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Medroxyprogesterone Acetate (MPA) Concentration for Maximal PR Activation Audience: Researchers, Senior Scientists, and Assay Development Leads

Module 1: Executive Summary & Mechanistic Grounding

The Challenge: Achieving maximal Progesterone Receptor (PR) activation with Medroxyprogesterone Acetate (MPA) requires balancing receptor saturation against off-target glucocorticoid receptor (GR) cross-reactivity and cellular toxicity. Unlike native progesterone, MPA is a high-affinity synthetic progestin with distinct pharmacokinetic properties.

The Solution: For most mammalian cell lines (e.g., T47D, MCF-7), the maximal activation plateau typically occurs between 10 nM and 100 nM , with an EC50 in the range of 0.1 nM – 1.0 nM . Concentrations exceeding 100 nM often yield diminishing returns or confounding data due to "squelching" (transcription factor sequestration) or GR activation.

Key Mechanistic Drivers
  • Ligand Specificity: MPA binds PR-A and PR-B. However, PR-B is the primary transcriptional activator. PR-A often acts as a dominant-negative repressor. Your optimal concentration depends heavily on your cell line's PR-A:PR-B ratio.

  • Serum Interference: Endogenous steroids in standard Fetal Bovine Serum (FBS) will mask MPA activity. Charcoal-Stripped Serum (CSS) is mandatory.

  • Estrogenic Background: Phenol red is a weak estrogen mimic. It must be excluded to prevent cross-talk with the Estrogen Receptor (ER), which often co-regulates PR target genes.

Module 2: Critical Experimental Protocol (Self-Validating System)

Do not rely on a single concentration point.[1] Use this dose-response strategy to validate your specific system.

Phase A: Reagent Preparation

1. Vehicle Control (DMSO):

  • Standard: Dimethyl sulfoxide (DMSO).[1][2]

  • Constraint: Final well concentration must be

    
     0.1% (v/v).
    
  • Why: DMSO > 0.1% can alter membrane permeability and induce cellular stress responses that confound nuclear receptor assays.

2. Serum "Starvation":

  • Protocol: 24 hours prior to MPA treatment, switch cells to media containing 5-10% Charcoal-Dextran Stripped FBS (CD-FBS) and no Phenol Red .

  • Why: This "washout" period eliminates residual endogenous hormones, resetting the PR to a basal, unliganded state.

Phase B: The Optimization Matrix (Dose-Response)

Prepare a 1000x stock series in DMSO to ensure constant vehicle volume across all wells.

ConditionTarget Final Conc.1000x Stock Conc.[3]Mechanistic Insight
Basal 0 nM (Vehicle)0 nMEstablishes background noise.
Sub-Saturating 0.1 nM100 nMApproaches the Kd (dissociation constant); sensitive to receptor density.
Linear Range 1.0 nM1

M
Typically near the EC50 for high-sensitivity reporter assays.
Optimal (Target) 10 nM 10

M
Standard saturation point for maximal specific PR activation.
High Saturation 100 nM100

M
Ensures full receptor occupancy; monitors for plateau.
Specificity Check 1.0

M
1 mMRisk Zone: Potential GR cross-reactivity and transcription squelching.

Module 3: Troubleshooting & FAQs

Q1: I see a "Bell-Shaped" curve where signal drops at high MPA concentrations (>100 nM). Is my drug toxic?

Diagnosis: This is likely Transcriptional Squelching , not necessarily cytotoxicity (though toxicity is possible). Explanation: At high concentrations, activated receptors may sequester limited co-activators (like SRC-1 or p300) away from the promoter, or MPA may begin activating the Glucocorticoid Receptor (GR), which can repress PR-dependent transcription in certain contexts. Action:

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to rule out cell death.

  • If viability is normal, restrict your assay upper limit to 100 nM.

Q2: My Fold-Induction (Signal/Background) is low (< 3-fold). How do I improve sensitivity?

Diagnosis: High background noise or low receptor expression. Action:

  • Check the Serum: Did you use standard FBS? You must use Charcoal-Stripped Serum. Standard FBS contains nanomolar levels of progesterone that pre-activate the receptor.

  • Check Phenol Red: Switch to clear, Phenol Red-free media.

  • Optimize Time: Luciferase accumulation takes time. Ensure a 16–24 hour incubation post-treatment. Shorter times (e.g., 4-6 hours) detect mRNA changes but may not be sufficient for protein-level reporter accumulation.

Q3: How do I confirm the signal is PR-specific and not GR-mediated?

Diagnosis: MPA is promiscuous and binds GR with high affinity. Action:

  • The RU486 Control: Co-treat with Mifepristone (RU486). Note that RU486 blocks both PR and GR.

  • The Org 31710 Control: Use a selective PR antagonist like Org 31710 if available.

  • The GR-Specific Control: Co-treat with a specific GR antagonist (e.g., CORT125134) to see if the signal is maintained. If the signal drops with a GR antagonist, your MPA concentration is too high.

Module 4: Visualizations

Diagram 1: MPA Signaling & Activation Workflow

This diagram illustrates the critical pathway from ligand binding to transcriptional output, highlighting key checkpoints for optimization.

PR_Activation_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MPA MPA (Ligand) (10-100 nM) PR_Inactive PR-A / PR-B (Inactive) MPA->PR_Inactive Binding (High Affinity) DMSO Solvent Control (DMSO < 0.1%) DMSO->PR_Inactive No Activation HSP HSP90 Complex (Chaperones) PR_Inactive->HSP Dissociation PR_Active PR Dimer (Active) PR_Inactive->PR_Active Conformational Change & Dimerization PRE Progesterone Response Element (PRE) PR_Active->PRE Translocation & Binding Transcription Transcription (Reporter/Gene) PRE->Transcription Recruitment CoActivators Co-Activators (SRC-1, p300) CoActivators->Transcription Synergy

Caption: Figure 1. Mechanism of Action. MPA displaces HSP90, inducing PR dimerization and nuclear translocation. Optimization targets the Ligand-Receptor binding equilibrium.

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose assay failures.

Troubleshooting_Logic Start Start: Analyze Dose-Response Data Check_Signal Is Fold-Induction > 3x? Start->Check_Signal Low_Signal Issue: Low Sensitivity Check_Signal->Low_Signal No Good_Signal Signal is Robust Check_Signal->Good_Signal Yes Check_Serum Was Charcoal-Stripped Serum (CSS) used? Low_Signal->Check_Serum Check_Range Is the curve Bell-Shaped? Good_Signal->Check_Range Action_Serum Action: Repeat with CSS. Endogenous steroids are masking signal. Check_Serum->Action_Serum No Check_Serum->Check_Range Yes Toxicity Issue: Toxicity or Squelching Check_Range->Toxicity Yes (Drop at high dose) Success Assay Validated Check_Range->Success No (Plateau) Action_Lower Action: Cap conc. at 100 nM. Check Cell Viability. Toxicity->Action_Lower

Caption: Figure 2. Diagnostic Flowchart. Follow this logic to isolate variables affecting signal-to-noise ratio and dose linearity.

References

  • Koubovec, D., et al. (2005). "Interactions of medroxyprogesterone acetate with the human glucocorticoid receptor." Molecular and Cellular Endocrinology. (Demonstrates MPA's affinity for GR and potential off-target effects at high doses).[4]

  • Sartorius, C. A., et al. (1994). "The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells." Cancer Research.[5] (Foundational text on PR-A vs PR-B transactivation differences).

  • Sigma-Aldrich Technical Guides. "Protocol for Charcoal-stripping FBS to Deplete Hormones." (Standard protocol for removing endogenous steroids).

  • Sitruk-Ware, R. (2004). "Pharmacological profile of progestins." Maturitas. (Comparative pharmacology of MPA vs.

  • Indigo Biosciences. "Human Progesterone Receptor (PGR) Reporter Assay System."[6] (Technical specifications confirming standard agonist reference ranges).

Sources

Validation & Comparative

A Comparative Analysis of Medroxyprogesterone Acetate and Megestrol Acetate in Preclinical Cachexia Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two widely recognized progestational agents, Medroxyprogesterone Acetate (MPA) and Megestrol Acetate (MA), in the context of cachexia. Moving beyond a surface-level overview, we will dissect their mechanisms of action, compare their efficacy in established preclinical models, and provide detailed experimental protocols to aid in the design of future studies.

Introduction: The Challenge of Cachexia and the Role of Progestins

Cachexia is a multifactorial syndrome characterized by severe, ongoing loss of skeletal muscle mass (with or without fat mass loss) that cannot be fully reversed by conventional nutritional support.[1][2] It is a common and debilitating consequence of chronic diseases such as cancer, AIDS, and chronic obstructive pulmonary disease, and is associated with poor prognosis and reduced quality of life.[3] The pathophysiology of cachexia is complex, involving a systemic inflammatory state, metabolic disturbances, and a negative protein and energy balance.[4]

Progestational agents, synthetic derivatives of progesterone, have emerged as a therapeutic option for cachexia.[5] Among these, Medroxyprogesterone Acetate (MPA) and Megestrol Acetate (MA) are the most studied. While both are approved for this indication in many regions, their nuanced differences in preclinical models are critical for researchers to understand when selecting a compound for investigation or developing novel anti-cachectic therapies.

Pharmacological Profiles: A Tale of Two Progestins

MPA and MA are both synthetic, orally active derivatives of progesterone.[4][6] Their primary therapeutic application in cachexia stems from their appetite-stimulating and anti-inflammatory properties.

Megestrol Acetate (MA) is a synthetic progestin with a mechanism of action in cachexia that is not entirely understood but is believed to be multifactorial.[5][7] It is known to possess both progestational and glucocorticoid-like activity, which contributes to its effects on appetite and metabolism.[7]

Medroxyprogesterone Acetate (MPA) is another synthetic progestin widely used in oncology, both for hormone-related cancers and as a supportive therapy in cachexia.[6][8] Its anti-cachectic effects are primarily attributed to its ability to modulate cytokine production and its central effects on appetite.[6][9]

Mechanisms of Action: Dissecting the Signaling Pathways

While both MPA and MA are progestins, their anti-cachectic effects are mediated through a complex interplay of hormonal and metabolic pathways. The primary mechanisms include appetite stimulation and attenuation of the inflammatory response.

  • Appetite Stimulation: Both compounds are thought to exert central effects on the hypothalamus, a key region of the brain that regulates hunger and satiety. This is likely mediated through the modulation of neuropeptides involved in appetite control.[3][7]

  • Anti-inflammatory Effects: A hallmark of cachexia is systemic inflammation driven by pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10][11] Both MPA and MA have been shown to downregulate the synthesis and release of these cytokines.[9][10] This anti-inflammatory action is a critical component of their anti-cachectic activity, as these cytokines are known to promote muscle wasting and anorexia.[4][11] MPA has been specifically shown to reduce the in vitro production of IL-1β, IL-6, and TNF-α by peripheral blood mononuclear cells (PBMCs) from cancer patients.[9]

Cachexia Signaling Pathways Tumor Tumor/Chronic Disease Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Tumor->Cytokines releases Hypothalamus Hypothalamus Cytokines->Hypothalamus inhibit Muscle Skeletal Muscle Cytokines->Muscle induce Appetite Appetite Hypothalamus->Appetite regulates Proteolysis Proteolysis (Muscle Wasting) Muscle->Proteolysis undergoes Progestins MPA / MA Progestins->Cytokines inhibit production Progestins->Hypothalamus stimulate Preclinical Cachexia Workflow start Start cell_culture C26 Cell Culture and Preparation start->cell_culture inoculation Subcutaneous Inoculation of C26 Cells into Mice cell_culture->inoculation monitoring Monitor Body Weight, Tumor Size, Food Intake inoculation->monitoring treatment Administer MPA, MA, or Vehicle Control monitoring->treatment endpoint Endpoint Analysis (Day 14-21) treatment->endpoint body_comp Body Composition (DEXA, Tissue Weights) endpoint->body_comp grip_strength Grip Strength Measurement endpoint->grip_strength biochem Serum Cytokine Analysis (ELISA) endpoint->biochem histology Tissue Histology and Molecular Analysis endpoint->histology end End body_comp->end grip_strength->end biochem->end histology->end

Caption: A typical experimental workflow for evaluating anti-cachectic agents in a mouse model.

Translational Considerations and Side Effects

While preclinical models provide invaluable insights, it is crucial to consider the translational relevance to human cachexia. The weight gain observed with both MPA and MA in clinical settings is primarily due to an increase in adipose tissue and fluid retention, with minimal impact on skeletal muscle mass. [6][12]This highlights a significant limitation of these agents in fully reversing the functional decline associated with cachexia.

Both MPA and MA have notable side effect profiles that must be considered. The most significant risks include:

  • Thromboembolic events: An increased risk of blood clots is associated with both medications. [13]* Edema: Fluid retention is a common side effect.

  • Glucocorticoid-like effects: Long-term use can lead to symptoms resembling Cushing's syndrome. [13]

Conclusions and Future Directions

Both Medroxyprogesterone Acetate and Megestrol Acetate demonstrate efficacy in preclinical models of cachexia, primarily through appetite stimulation and modulation of inflammatory pathways. Their main limitation, both in preclinical models and in clinical practice, is the lack of a significant anabolic effect on skeletal muscle.

For researchers, the choice between MPA and MA in a preclinical study may depend on the specific research question. MA has a more extensive body of literature in cachexia models, providing a robust historical control. However, both agents serve as important benchmarks for the evaluation of novel anti-cachectic therapies.

Future research should focus on:

  • Direct comparative studies: Head-to-head trials of MPA and MA in standardized cachexia models are needed to delineate any subtle differences in efficacy and mechanism.

  • Combination therapies: Investigating the co-administration of progestins with anabolic agents (e.g., selective androgen receptor modulators) or myostatin inhibitors could offer a synergistic approach to not only stimulate appetite but also promote muscle growth.

  • Elucidating downstream targets: Further research is required to fully understand the molecular targets downstream of cytokine inhibition by MPA and MA in skeletal muscle.

By understanding the strengths and limitations of MPA and MA in preclinical models, researchers can better design studies to develop more effective treatments for the devastating syndrome of cachexia.

References

  • Zhou, Z., Yang, J., Liu, M., Ren, Y., Shi, X., Cai, Y., Arreola, A. X., Li, Y.-P., Zhang, Y., & Li, M. (2024). Protocol for establishing and evaluating a cancer cachexia mouse model. STAR Protocols, 5(3), 103281. [Link]

  • Barreto, R., & Zimmers, T. A. (2016). The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia. Journal of Visualized Experiments, (112), 54104. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Megestrol Acetate? Patsnap Synapse. [Link]

  • Bonetto, A., Aydogdu, T., Jin, X., Zhang, Z., Zhan, M., Puzis, L., Koniaris, L. G., & Zimmers, T. A. (2014). Modeling human cancer cachexia in colon 26 tumor-bearing adult mice. Journal of Cachexia, Sarcopenia and Muscle, 5(2), 143–157. [Link]

  • Barreto, R., & Zimmers, T. A. (2016). The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia. IU Indianapolis ScholarWorks. [Link]

  • de Lima, T. M., dos Santos, G., de Almeida, L. W., Jr, & Seelaender, M. (2017). Cachexia induced by Walker 256 tumor growth causes rat lymphocyte death. Cell Death Discovery, 3, 17025. [Link]

  • Bonetto, A., Penna, F., & Zimmers, T. A. (2017). Differential Bone Loss in Mouse Models of Colon Cancer Cachexia. Frontiers in Physiology, 7, 687. [Link]

  • Zhou, Z., Yang, J., Liu, M., Ren, Y., Shi, X., Cai, Y., Arreola, A. X., Li, Y.-P., Zhang, Y., & Li, M. (2024, September 20). Protocol for establishing and evaluating a cancer cachexia mouse model. ResearchGate. [Link]

  • Shukla, S. K., & Singh, P. K. (2021). Preclinical Models for Studying the Impact of Macrophages on Cancer Cachexia. Current Protocols, 1(11), e293. [Link]

  • de Castro, G. S., de Almeida, D. C., de Campos, F. C., & de Oliveira, R. B. (2011). Cancer cachexia and tumor growth reduction in Walker 256 tumor-bearing rats supplemented with N-3 polyunsaturated fatty acids for one generation. Nutrition and Cancer, 63(8), 1344–1351. [Link]

  • van der Ende, M., Grefte, S., & de Ligt, M. (2018). Colon 26 Adenocarcinoma (C26)-Induced Cancer Cachexia Impairs Skeletal Muscle Mitochondrial Function and Content. Metabolites, 8(3), 47. [Link]

  • Xu, M., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Nomegestrol acetate ameliorated adipose atrophy in a rat model of cisplatin-induced cachexia. Oncology Letters, 25(1), 1. [Link]

  • Alves, C. R. R., de Almeida, N. R., das Neves, W., Gutierrez, V. P., Voltarelli, V., Cury, Y., Gualano, B., Seelaender, M., Lancha, A. H., Jr, & Brum, P. C. (2013). Bone marrow inoculation of Walker 256 tumor cells in rats as a model of cancer cachexia (1102.36). The FASEB Journal, 27(S1), 1102.36. [Link]

  • Berardi, E., Aversa, Z., & Muscarà, M. (2016). Megestrol acetate improves cardiac function in a model of cancer cachexia-induced cardiomyopathy by autophagic modulation. Journal of Cachexia, Sarcopenia and Muscle, 7(4), 479–488. [Link]

  • Guaitani, A., Recchia, M., Carli, M., Rocchetti, M., Bartošek, I., & Garattini, S. (1982). Walker Carcinoma 256: A Model for Studies on Tumor-Induced Anorexia and Cachexia. Oncology, 39(1), 25–30. [Link]

  • Naito, T., Maejima, Y., & Kadowaki, M. (2017). New cancer cachexia rat model generated by implantation of a peritoneal dissemination-derived human stomach cancer cell line. American Journal of Physiology-Endocrinology and Metabolism, 312(3), E213–E225. [Link]

  • Madeddu, C., Macciò, A., Panzone, F., Tanca, F. M., & Mantovani, G. (2009). Medroxyprogesterone acetate in the management of cancer cachexia. Expert Opinion on Pharmacotherapy, 10(8), 1359–1366. [Link]

  • Tisdale, M. J., & Beck, S. A. (1990). Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice. British Journal of Cancer, 62(3), 426–430. [Link]

  • Beck, S. A., & Tisdale, M. J. (1990). Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice. R Discovery. [Link]

  • Madeddu, C., Macciò, A., Panzone, F., Tanca, F. M., & Mantovani, G. (2009, June 15). Medroxyprogesterone acetate in the management of cancer cachexia. ResearchGate. [Link]

  • Femia, R. A., & Goyette, R. E. (2005). The science of megestrol acetate delivery: Potential to improve outcomes in cachexia. BioDrugs, 19(3), 179–187. [Link]

  • Seelaender, M., & Lancha, A. H., Jr. (2021). Walker-256 Tumour-Induced Cachexia Altered Liver Metabolomic Profile and Function in Weanling and Adult Rats. International Journal of Molecular Sciences, 22(23), 13028. [Link]

  • Alves, C. R. R., & Ferreira, L. F. (2022). Muscle metabolic stress determines cancer cachexia severity in mice. Frontiers in Physiology, 13, 1046183. [Link]

  • Feliu, J., & González-Barón, M. (1993). [Synthetic progestational hormones in the treatment of neoplastic cachexia]. Medicina Clinica, 101(13), 503–507. [Link]

  • Pötgens, S. A., & van der Meij, B. S. (2023). Diagram illustrating the underlying mechanisms of cancer cachexia. To... ResearchGate. [Link]

  • Loprinzi, C. L., Kugler, J. W., Sloan, J. A., Mailliard, J. A., Krook, J. E., Wilwerding, M. B., Rowland, K. M., Jr, Camoriano, J. K., Novotny, P. J., & Christensen, B. J. (1999). Randomized comparison of megestrol acetate versus dexamethasone versus fluoxymesterone for the treatment of cancer anorexia/cachexia. Journal of Clinical Oncology, 17(10), 3299–3306. [Link]

  • Mantovani, G., Macciò, A., Bianchi, A., & Curreli, L. (1997). Medroxyprogesterone acetate reduces the in vitro production of cytokines and serotonin involved in anorexia/cachexia and emesis by peripheral blood mononuclear cells of cancer patients. European Journal of Cancer, 33(4), 602–607. [Link]

  • Willemse, P. H., van der Ploeg, E., & Sleijfer, D. T. (1990). A randomized comparison of megestrol acetate (MA) and medroxyprogesterone acetate (MPA) in patients with advanced breast cancer. European Journal of Cancer, 26(3), 337–343. [Link]

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Unraveling the Impact of Medroxyprogesterone Acetate on Bone Mineral Density Compared to Non-Hormonal Controls

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of the effects of medroxyprogesterone acetate (MPA), a widely used progestin-only contraceptive, on bone mineral density (BMD) versus non-hormonal controls. We will delve into the underlying mechanisms, present supporting experimental data, and outline key methodologies for assessing these effects. This information is critical for researchers, scientists, and drug development professionals in the fields of reproductive health, endocrinology, and bone biology.

Introduction: The Clinical Context of MPA and Bone Health

Depot medroxyprogesterone acetate (DMPA), administered as an intramuscular injection, is a highly effective and convenient long-acting reversible contraceptive.[1] However, its use has been associated with a significant, though often reversible, loss of bone mineral density.[2][3] This has led to a "black box" warning from the U.S. Food and Drug Administration (FDA), advising against its use for longer than two years unless other contraceptive methods are inadequate.[3][4]

The primary mechanism behind this bone loss is the suppression of ovarian estradiol production, leading to a hypoestrogenic state that increases bone resorption.[1][5] This is particularly concerning for adolescents who are still accruing peak bone mass and for long-term users.[6][7] Understanding the magnitude of this effect compared to individuals not using hormonal contraception is crucial for informed clinical decision-making and for the development of future contraceptive options with improved bone safety profiles.

Comparative Analysis of Bone Mineral Density Changes

Numerous studies have compared BMD changes in DMPA users to those using non-hormonal contraception, such as copper intrauterine devices (IUDs), or no contraception. The consistent finding is a decrease in BMD among DMPA users, particularly at the lumbar spine and hip, while non-hormonal control groups typically show stable or slightly increasing BMD over the same period.[8][9]

Table 1: Summary of Comparative BMD Changes in DMPA Users vs. Non-Hormonal Controls

Study PopulationDuration of UseAnatomical SiteMean Percentage Change in BMD (DMPA Users)Mean Percentage Change in BMD (Non-Hormonal Controls)Reference
Adolescent Women (16-18 years)24 monthsLumbar Spine-1.88%+2.08%[8]
Adolescent Women (16-18 years)24 monthsFemoral Neck-2.32%+1.46%[8]
Adult Women (25-35 years)5 yearsSpine and HipUp to -5%No more than -0.4%[10]
Adult Women (mean age 42.8)5-15 yearsL2-4 Spine-9.7% (compared to control)N/A[3]
Adult Women (mean age 42.8)5-15 yearsNeck of Femur-16.9% (compared to control)N/A[3]

These data clearly illustrate a significant negative impact of DMPA on BMD when compared directly to non-hormonal controls. The bone loss is more pronounced with longer duration of use.[3][11]

Mechanistic Insights: The Signaling Pathways Involved

The primary driver of MPA-induced bone loss is the suppression of gonadotropin release, leading to anovulation and consequently, decreased estradiol production.[1] Estrogen plays a critical role in maintaining bone homeostasis by inhibiting bone resorption.

One of the key pathways implicated is the RANKL/RANK/OPG system .

  • RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) is a cytokine essential for osteoclast formation, function, and survival.[12][13]

  • RANK is the receptor for RANKL, expressed on the surface of osteoclast precursors.[12]

  • Osteoprotegerin (OPG) is a decoy receptor produced by osteoblasts that binds to RANKL and prevents it from activating RANK, thus inhibiting bone resorption.[12][13]

Estrogen deficiency, as induced by DMPA, leads to an increase in RANKL expression and a decrease in OPG expression, shifting the balance towards increased osteoclast activity and bone resorption.[14]

Additionally, MPA itself may have direct effects on bone cells. Some research suggests that MPA, due to its weak glucocorticoid activity, could potentially decrease osteoblast differentiation, further contributing to bone loss.[15]

Diagram 1: Hypothesized Signaling Pathway of MPA-Induced Bone Loss

MPA_Bone_Loss_Pathway MPA MPA Hypothalamus_Pituitary Hypothalamus-Pituitary Axis MPA->Hypothalamus_Pituitary Suppresses Glucocorticoid_Receptor Glucocorticoid Receptor MPA->Glucocorticoid_Receptor Weakly Activates Ovaries Ovaries Hypothalamus_Pituitary->Ovaries Suppresses Gonadotropins Estradiol Decreased Estradiol Ovaries->Estradiol Osteoblasts Osteoblasts Estradiol->Osteoblasts Stimulates OPG Inhibits RANKL RANKL Increased RANKL Osteoblasts->RANKL OPG Decreased OPG Osteoblasts->OPG Osteoclast_Precursors Osteoclast Precursors Osteoclasts Activated Osteoclasts Osteoclast_Precursors->Osteoclasts Differentiation & Activation Bone_Resorption Increased Bone Resorption Osteoclasts->Bone_Resorption BMD Decreased BMD Bone_Resorption->BMD RANKL->Osteoclast_Precursors Binds to RANK Osteoblast_Differentiation Decreased Osteoblast Differentiation Glucocorticoid_Receptor->Osteoblast_Differentiation Osteoblast_Differentiation->BMD BMD_Study_Workflow Start Study Start Recruitment Recruit Participants (DMPA Users & Non-Hormonal Controls) Start->Recruitment Baseline Baseline Assessment - DXA Scan (Spine & Hip) - Blood/Urine Samples - Questionnaire Recruitment->Baseline FollowUp1 Follow-up 1 (e.g., 12 months) Baseline->FollowUp1 FollowUp2 Follow-up 2 (e.g., 24 months) FollowUp1->FollowUp2 Cessation DMPA Discontinuation FollowUp2->Cessation PostCessation1 Post-Cessation Follow-up 1 (e.g., 12 months) Cessation->PostCessation1 PostCessation2 Post-Cessation Follow-up 2 (e.g., 24 months) PostCessation1->PostCessation2 DataAnalysis Data Analysis - Compare BMD changes between groups - Analyze biochemical markers PostCessation2->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Longitudinal study workflow for BMD assessment.

Conclusion and Future Directions

The evidence overwhelmingly indicates that the use of DMPA is associated with a significant decrease in bone mineral density when compared to non-hormonal controls. This effect is primarily mediated by the hypoestrogenic state induced by the drug, which disrupts the RANKL/OPG signaling pathway, favoring increased bone resorption. While this bone loss is largely reversible upon discontinuation of DMPA, the completeness and duration of recovery can vary, particularly with long-term use.

For drug development professionals, these findings underscore the importance of considering bone health in the design of new hormonal contraceptives. Future research should focus on developing progestins with minimal impact on estrogen levels or those that may have direct protective effects on bone. Additionally, long-term prospective studies are needed to fully elucidate the impact of DMPA-induced bone loss on fracture risk later in life.

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